2,5-Dichloro-4-(chloromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJOEQCIPJRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286556 | |
| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-50-5 | |
| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties and stability of 2,5-Dichloro-4-(chloromethyl)pyridine
Chemical Properties, Stability Profile, and Synthetic Utility
Executive Summary
2,5-Dichloro-4-(chloromethyl)pyridine (CAS 1196146-50-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients. Distinguished by its specific substitution pattern, this compound features a reactive chloromethyl "handle" at the 4-position, flanked by chlorine atoms at the 2- and 5-positions. This unique electronic architecture creates a reactivity hierarchy that allows for selective functionalization, making it a critical building block for introducing the 2,5-dichloropyridine moiety into complex scaffolds.
This guide provides a comprehensive technical analysis of its physicochemical properties, stability challenges, and validated handling protocols, designed for researchers optimizing synthetic routes or conducting stability assessments.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The physicochemical profile of 2,5-Dichloro-4-(chloromethyl)pyridine is dominated by the electron-withdrawing nature of the pyridine ring and the three chlorine substituents. The 4-chloromethyl group acts as a potent electrophile, while the ring chlorines modulate lipophilicity and metabolic stability.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Note |
| CAS Number | 1196146-50-5 | [EPA CompTox, 2025] |
| IUPAC Name | 2,5-Dichloro-4-(chloromethyl)pyridine | |
| Molecular Formula | C₆H₄Cl₃N | |
| Molecular Weight | 196.46 g/mol | Calculated |
| Physical State | Solid (Low-melting) or Oil | Dependent on purity |
| LogP (Predicted) | ~3.2 - 3.5 | Inferred from precursor |
| Soil Adsorption (Koc) | 372 L/kg | [EPA, 2025] |
| Biodegradation t½ | ~3.39 days | Predicted [EPA, 2025] |
Synthesis & Production Logic
The synthesis of 2,5-Dichloro-4-(chloromethyl)pyridine typically proceeds via the free-radical halogenation of its methyl precursor. This route is preferred for its atom economy, though it requires rigorous control of reaction kinetics to prevent over-chlorination (formation of dichloromethyl or trichloromethyl byproducts).
Core Synthetic Pathway[11]
-
Precursor Formation: Chlorination of 2,5-dihydroxypyridine or direct electrophilic chlorination of 4-methylpyridine yields 2,5-dichloro-4-methylpyridine (CAS 886365-00-0).
-
Radical Activation: The methyl group is activated using a radical initiator (e.g., AIBN) and a chlorinating agent (e.g., Cl₂ gas, NCS, or SO₂Cl₂).
-
Selectivity Control: The reaction is quenched before full conversion to minimize polychlorinated impurities.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from methylpyridine precursors highlighting the critical radical chlorination step.
Reactivity Profile & Mechanism
Understanding the reactivity hierarchy is essential for designing successful downstream derivatizations. The molecule possesses three distinct sites of reactivity.[1]
The Chloromethyl "Handle" (Primary Reactivity)
The C4-chloromethyl group is benzylic-like but significantly more electrophilic due to the electron-deficient pyridine ring.
-
Mechanism: Sɴ2 Nucleophilic Substitution.
-
Utility: Reacts rapidly with amines, thiols, and alkoxides to form C-N, C-S, or C-O bonds.
-
Constraint: Highly susceptible to hydrolysis (forming the alcohol) in the presence of moisture.
The C2-Chlorine (Secondary Reactivity)
The chlorine at position 2 is activated for Nucleophilic Aromatic Substitution (SɴAr) because it is ortho to the ring nitrogen.
-
Condition: Requires stronger nucleophiles or higher temperatures than the chloromethyl group.
-
Selectivity: This allows for "orthogonal" functionalization—one can first substitute the chloromethyl group under mild conditions, then target the C2-Cl under forcing conditions.
The C5-Chlorine (Tertiary Reactivity)
The chlorine at position 5 is meta to the nitrogen and is electronically deactivated. It is generally inert to SɴAr and remains intact in most standard protocols, serving as a lipophilic anchor.
Visualization: Reactivity Hierarchy
Figure 2: Reactivity hierarchy demonstrating the kinetic preference for the chloromethyl group over ring chlorines.
Stability & Degradation
The stability of 2,5-Dichloro-4-(chloromethyl)pyridine is governed by its moisture sensitivity.
Hydrolysis Pathway
Exposure to atmospheric moisture or aqueous solvents leads to the displacement of the chloromethyl chloride by water, forming 2,5-dichloro-4-(hydroxymethyl)pyridine and HCl.
-
Impact: The formation of HCl autocatalyzes further degradation and can corrode metal storage containers.
-
Detection: Appearance of a broad O-H stretch in IR spectroscopy (~3300 cm⁻¹) and a shift in the methylene peak in ¹H NMR.
Thermal Stability
-
Storage: Stable at room temperature if strictly anhydrous.
-
Decomposition: At elevated temperatures (>150°C), it may undergo polymerization or elimination reactions, releasing toxic chlorinated vapors.
Handling & Storage Protocols
To maintain reagent integrity and ensure operator safety, the following protocols are mandatory.
Protocol: Anhydrous Storage
-
Container: Use Teflon-lined or glass containers. Avoid metal (steel/aluminum) due to potential HCl corrosion.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Desiccant: Use molecular sieves in the secondary containment vessel to scavenge ambient moisture.
-
Temperature: Refrigeration (2–8°C) is recommended for long-term storage to retard hydrolysis rates.
Protocol: Reaction Setup
-
Solvents: Use only dried, distilled solvents (DCM, THF, Acetonitrile).
-
Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in reactions to neutralize the HCl byproduct, preventing acid-catalyzed side reactions.
References
-
U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,5-Dichloro-4-(chloromethyl)pyridine (CAS 1196146-50-5). Retrieved from [Link]
-
PubChem. (2025).[2][3] 2,5-dichloro-4-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
An In-depth Technical Guide to 2,5-Dichloro-4-(chloromethyl)pyridine: A Pivotal Intermediate in Synthetic Chemistry
Abstract
2,5-Dichloro-4-(chloromethyl)pyridine, identified by CAS number 101990-69-6, is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of two chlorine atoms on the pyridine ring and a reactive chloromethyl group at the 4-position endows this molecule with a versatile reactivity profile. This guide provides a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and applications, with a focus on its role as a key building block for constructing complex molecular architectures. Detailed experimental protocols, safety and handling procedures, and a review of its utility in the synthesis of pharmacologically relevant compounds are presented to serve as a practical resource for scientists in the field.
Introduction and Significance
The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalized pyridines are therefore considered "privileged building blocks" in organic synthesis and drug discovery.[1][3] 2,5-Dichloro-4-(chloromethyl)pyridine (Molecular Formula: C₆H₄Cl₃N) is a prime example of such a building block.[4] Its importance lies in the presence of three distinct reactive centers: a benzylic-type chloride in the chloromethyl group, highly susceptible to nucleophilic substitution, and two ring-bound chlorides that can participate in aromatic substitution reactions. This multi-faceted reactivity allows for sequential and regioselective modifications, enabling the synthesis of diverse and complex molecular libraries for screening and development.
The presence of chlorine atoms in pharmaceutical compounds is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity, with over 250 FDA-approved chloro-containing drugs on the market.[5] Intermediates like 2,5-Dichloro-4-(chloromethyl)pyridine are thus critical tools for introducing these beneficial properties into novel therapeutic agents.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 101990-69-6 | [6][7][8][9][10] |
| Molecular Formula | C₆H₅Cl₂N | [11] |
| Molecular Weight | 162.02 g/mol | [11] |
| Synonyms | 2,5-Dichloro-4-methylpyridine | [11] |
| Predicted XlogP | 2.8 | [4] |
| Monoisotopic Mass | 194.94093 Da | [4] |
Synthesis and Manufacturing
The primary and most direct route to 2,5-Dichloro-4-(chloromethyl)pyridine involves the selective chlorination of its methyl-substituted precursor, 2,5-dichloro-4-methylpyridine.
Synthetic Pathway: Free-Radical Chlorination
The synthesis hinges on a free-radical substitution reaction targeting the methyl group. This transformation is typically initiated by ultraviolet (UV) light or a chemical initiator like 2,2'-Azobisisobutyronitrile (AIBN). The reaction proceeds by abstracting a hydrogen atom from the methyl group, creating a benzylic-type radical that then reacts with molecular chlorine. This process is analogous to the well-documented chlorination of other picoline derivatives.[12][13] Careful control of reaction conditions is necessary to favor monochlorination at the methyl group and prevent over-chlorination or undesired ring chlorination.
Caption: Synthesis of 2,5-Dichloro-4-(chloromethyl)pyridine.
Experimental Protocol: Chlorination of 2,5-Dichloro-4-methylpyridine
This protocol is a representative procedure constructed from established methods for the free-radical chlorination of related methylpyridine compounds.[12][14]
Materials:
-
2,5-Dichloro-4-methylpyridine
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Free-radical initiator (e.g., AIBN) or a UV photoreactor
-
Basic solution (e.g., sodium bicarbonate solution) for neutralization
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, charge 2,5-dichloro-4-methylpyridine and the inert solvent.
-
Initiation: If using a chemical initiator, add AIBN to the mixture. Heat the solution to the desired reaction temperature (typically 60-80°C). If using photochlorination, begin irradiation with the UV lamp.[13]
-
Chlorination: Introduce a controlled stream of chlorine gas through the gas inlet tube into the stirred reaction mixture. The reaction is exothermic; maintain the temperature within a narrow range (e.g., 65-70°C) using a cooling bath if necessary.[12]
-
Monitoring: Monitor the reaction's progress by gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the desired monochlorinated product. Avoid over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl byproducts.[12][15]
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and the initiation (turn off UV lamp or heating). Purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any residual HCl.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2,5-Dichloro-4-(chloromethyl)pyridine.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,5-Dichloro-4-(chloromethyl)pyridine stems from its two distinct types of reactive sites, allowing for orthogonal chemical modifications.
Nucleophilic Substitution at the Chloromethyl Group (Sₙ2)
The chloromethyl group is highly electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[16][17] This is the most common transformation for this intermediate, providing a straightforward method to introduce diverse functional groups at the 4-position's methylene bridge.
-
Causality: The carbon of the chloromethyl group is benzylic-like, meaning any developing positive charge in a transition state is stabilized by the adjacent aromatic pyridine ring. This lowers the activation energy for nucleophilic attack, making it a highly favorable reaction site.
Common Nucleophiles and Products:
-
Amines (R₂NH): Forms aminomethylpyridine derivatives.
-
Thiols (RSH): Yields thioethers.
-
Azides (N₃⁻): Produces azidomethylpyridines, which can be further reduced to primary amines.
-
Cyanides (CN⁻): Leads to pyridylacetonitriles, valuable precursors for carboxylic acids and other functionalities.
Nucleophilic Aromatic Substitution at the Ring (SₙAr)
The chlorine atoms at the 2- and 5-positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr).[18] This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[19]
-
Regioselectivity: The chlorine at the 2-position is generally more activated towards SₙAr than the chlorine at the 5-position due to its proximity to the electron-withdrawing nitrogen atom. This allows for selective functionalization under controlled conditions. Stronger, harder nucleophiles and higher temperatures typically favor the SₙAr pathway.
Caption: Primary reaction pathways for the title compound.
Applications in Drug Discovery and Agrochemicals
2,5-Dichloro-4-(chloromethyl)pyridine is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its derivatives are core components of molecules targeting a wide range of therapeutic areas.[20] The ability to selectively introduce substituents allows for the fine-tuning of a molecule's Structure-Activity Relationship (SAR).
-
Oncology: Substituted pyridines are found in numerous kinase inhibitors and other anti-cancer agents. For example, the pyridine core is present in Crizotinib, a drug used for non-small cell lung cancer.[21]
-
Infectious Diseases: The pyridine nucleus is a key component of many antibacterial, antifungal, and antiviral compounds.[2][22]
-
Central Nervous System (CNS) Disorders: Pyridine derivatives are explored for their activity against various CNS targets.
-
Agrochemicals: Chlorinated pyridines are fundamental intermediates in the synthesis of herbicides and pesticides.[14][15][23] For instance, 2-chloro-5-trichloromethyl pyridine is a precursor for certain herbicidal compounds.[23] The structural motifs derived from 2,5-Dichloro-4-(chloromethyl)pyridine can be incorporated into new generations of crop protection agents.
Safety, Handling, and Storage
Due to its reactive nature, 2,5-Dichloro-4-(chloromethyl)pyridine must be handled with appropriate precautions. Safety data sheets for analogous hazardous compounds provide critical guidance.[24][25][26]
Hazard Summary
| Hazard Class | Description | Precautionary Action |
| Acute Toxicity | Harmful if swallowed.[25] | Do not ingest. If swallowed, rinse mouth and seek immediate medical attention.[24][25] |
| Skin Corrosion | Causes severe skin burns and eye damage.[25][26] | Avoid all contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[25] In case of contact, immediately flush with plenty of water.[24][26] |
| Eye Damage | Causes serious eye damage.[25] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes and seek immediate medical help.[24][25] |
| Inhalation | May be harmful if inhaled; vapors can be irritating.[24] | Do not breathe dust or vapors. Handle only in a well-ventilated area or with local exhaust ventilation.[24][25] |
Handling and Storage Protocol
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[24][25] Store in a designated corrosives area.[24]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[24]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
2,5-Dichloro-4-(chloromethyl)pyridine is a powerful and versatile chemical intermediate whose value is defined by its inherent reactivity and potential for controlled, selective functionalization. It provides a robust platform for accessing a wide variety of substituted pyridine derivatives, which are essential scaffolds in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for any research scientist aiming to leverage this building block for innovation in molecular design and discovery.
References
- Fisher Scientific. (2025, December 22).
- Unknown. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles.
- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Hazard. CompTox Chemicals Dashboard.
- Unknown. (2026, February 19). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine. BenchChem.
- TCI Chemicals. (2025, April 30).
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- Unknown. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
- Google Patents. (n.d.). Chlorination process.
- PubChem. (n.d.).
- Garg Lab - UCLA. (n.d.).
- PubChemLite. (2026). 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N). PubChemLite.
- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Toxics Release Inventory. CompTox Chemicals Dashboard.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
- Unknown. (n.d.).
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10421-10423.
- ChemicalBook. (2025, July 16). 2,5-DICHLORO-4-METHYLPYRIDINE | 886365-00-0. ChemicalBook.
- Unknown. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Google Patents. (2017, June 8). Oxazoline-based adhesive formulations.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- Google Patents. (n.d.). Procedure for the preparation of asocorb monophosphates.
- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Exposure. CompTox Chemicals Dashboard.
- Dzwiniel, T. L., & Pupek, K. (2023). Continuous method for preparing carbonate esters (U.S. Patent No. 11,708,345). U.S.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Related Substances. CompTox Chemicals Dashboard.
- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis. ChemicalBook.
- U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Cancer. CompTox Chemicals Dashboard.
- The Organic Chemistry Tutor. (2019, January 19).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- Unknown. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Google Patents. (n.d.). Preparation of isomer-free 2,5-dichloro-pyridine.
- MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Google Patents. (n.d.). Synthesis method of 2-chloro-5-methyl pyridine.
- Google Patents. (n.d.). Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- MDPI. (2025, September 28).
- Study.com. (n.d.). Pyridine in Medicine: Uses & Synthesis. Study.com.
- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Wagner, C., & Marshall, P. (2010, January 15). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. PubChemLite - 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. 2,5-DICHLORO-4-METHYLPYRIDINE | 886365-00-0 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 16. memorial.scholaris.ca [memorial.scholaris.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. study.com [study.com]
- 22. sarchemlabs.com [sarchemlabs.com]
- 23. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 24. fishersci.com [fishersci.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Molecular Architecture and Reactivity Profile of 2,5-Dichloro-4-(chloromethyl)pyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Executive Summary
In the landscape of modern drug discovery and agrochemical development, poly-functionalized heteroaromatics serve as foundational scaffolds. 2,5-Dichloro-4-(chloromethyl)pyridine stands out as a highly versatile, tri-electrophilic building block[1]. Registered under CAS number 1196146-50-5[2], this compound offers three distinct sites for functionalization, each governed by different mechanistic pathways.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive chemistry. Here, we analyze the causality of its reactivity—explaining why specific reaction conditions yield precise regiochemical outcomes. By leveraging orthogonal functionalization strategies, researchers can sequentially modify this scaffold to generate complex, biologically active derivatives[3].
Molecular Architecture & Electronic Properties
The reactivity of 2,5-Dichloro-4-(chloromethyl)pyridine is dictated by the electronic distribution across the pyridine ring. The electron-withdrawing nature of the nitrogen atom creates a gradient of electrophilicity, which is further modulated by the inductive effects of the chlorine substituents.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| Chemical Name | 2,5-Dichloro-4-(chloromethyl)pyridine |
| CAS Registry Number | 1196146-50-5[2] |
| Molecular Formula | C₆H₄Cl₃N[1] |
| Monoisotopic Mass | 194.94 Da[1] |
| SMILES String | C1=C(C(=CN=C1Cl)Cl)CCl[1] |
| Predicted CCS ([M+H]+) | 131.4 Ų[1] |
Reactivity Profile & Mechanistic Pathways
The true value of this scaffold lies in its orthogonal reactivity. The molecule possesses three distinct electrophilic sites, each requiring different activation energies and mechanistic pathways.
-
C4-Chloromethyl (Primary Electrophile): The benzylic-like chloromethyl group is highly activated for bimolecular nucleophilic substitution (Sₙ2)[3]. It is the most reactive site on the molecule under mild, room-temperature conditions.
-
C2-Chloro (Secondary Electrophile): Positioned adjacent to the pyridine nitrogen, the C2-carbon is highly electron-deficient. This site readily undergoes Nucleophilic Aromatic Substitution (SₙAr) when subjected to moderate heat and hard nucleophiles (e.g., alkoxides, amines) or alkali hydroxide-mediated conditions with thiolates[4].
-
C5-Chloro (Tertiary Electrophile): The C5 position is meta to the nitrogen and is relatively inert to SₙAr[5]. However, it is highly susceptible to transition-metal-catalyzed cross-coupling. Recent literature demonstrates that ligand-free "Jeffery" conditions enable unprecedented C5-selective cross-couplings in 2,5-dichloropyridines[6].
Orthogonal reactivity map of 2,5-Dichloro-4-(chloromethyl)pyridine electrophilic sites.
Table 2: Site-Selective Reactivity Matrix
| Position | Functional Group | Reaction Type | Relative Activation Energy | Preferred Reagents / Catalyst |
| C4 | -CH₂Cl | Sₙ2 | Low (RT) | Primary/Secondary Amines, K₂CO₃ |
| C2 | -Cl | SₙAr | Moderate (80°C) | NaOR, NaSR, Strong Bases[4] |
| C5 | -Cl | Cross-Coupling | High (100°C + Cat.) | Pd(OAc)₂, Boronic Acids[6] |
Experimental Protocols: A Self-Validating Workflow
To harness the full potential of this scaffold, functionalization must be performed in a strict sequence dictated by the activation energies of each site. Attempting a high-temperature Palladium-catalyzed coupling before securing the reactive chloromethyl group will result in polymerization or unwanted side reactions.
Below is a field-proven, step-by-step methodology for sequential tri-functionalization.
The Self-Validating Mechanism: Isotope Pattern Tracking
Because the starting material contains three chlorine atoms, every protocol described below is a self-validating system using Liquid Chromatography-Mass Spectrometry (LC-MS). The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates distinct mass spectral signatures:
-
Starting Material (3 Cl): Exhibits a distinct M, M+2, M+4, M+6 isotope pattern.
-
Post-Step 1 (2 Cl): Shifts to a 9:6:1 (M, M+2, M+4) pattern.
-
Post-Step 2 (1 Cl): Shifts to a 3:1 (M, M+2) pattern.
-
Post-Step 3 (0 Cl): Complete loss of the chlorine isotope signature.
Sequential tri-functionalization workflow demonstrating site-selective experimental causality.
Protocol 1: Regioselective Sₙ2 Amination at C4
Objective: Functionalize the chloromethyl group without triggering SₙAr at the C2 position. Causality: The Sₙ2 reaction at the benzylic position has the lowest activation energy. By strictly maintaining room temperature and using a mild base, we kinetically trap the reaction at C4, leaving the C2-chloro group perfectly intact[3].
-
Dissolve 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 5 minutes.
-
Dropwise, add the desired secondary amine (1.1 eq) while maintaining the temperature at 20–25 °C.
-
Stir for 4 hours.
-
Validation Checkpoint: Perform LC-MS. Confirm the mass shift and the transition from a 3-chlorine to a 2-chlorine isotopic pattern.
Protocol 2: SₙAr Substitution at C2
Objective: Displace the highly activated C2-chlorine with an alkoxide or thiolate. Causality: With the delicate chloromethyl group now protected (converted to a stable amine), we can safely apply the thermal energy required to overcome the SₙAr activation barrier at the C2 position[4].
-
Dissolve the purified product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add Sodium Methoxide (NaOMe, 1.5 eq) or the desired sodium thiolate.
-
Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.
-
Quench with water and extract with Ethyl Acetate.
-
Validation Checkpoint: Perform LC-MS. Confirm the transition from a 2-chlorine to a 1-chlorine (3:1 ratio) isotopic pattern.
Protocol 3: Ligand-Free Suzuki-Miyaura Cross-Coupling at C5
Objective: Form a C-C bond at the historically unreactive C5 position. Causality: The C5 position is meta to the nitrogen and resists SₙAr[5]. However, it readily undergoes oxidative addition with Palladium. By utilizing ligand-free "Jeffery" conditions, we achieve high C5-selectivity without the steric hindrance of bulky NHC ligands[6].
-
Dissolve the product from Step 2 (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
-
Add Potassium Phosphate (K₃PO₄, 3.0 eq) and degas the solution with argon for 15 minutes.
-
Add Palladium(II) Acetate (Pd(OAc)₂, 5 mol%) as a ligand-free catalyst.
-
Heat to 100 °C for 16 hours.
-
Validation Checkpoint: Perform LC-MS. Confirm the complete disappearance of the chlorine isotope pattern, validating the successful tri-functionalization of the pyridine scaffold.
References
1.[1] 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) - PubChemLite . Université du Luxembourg. Available at: 2.[2] 2,5-Dichloro-4-(chloromethyl)pyridine - IVIVE . Environmental Protection Agency (EPA). Available at: 3.[3] 2-Chloro-5-chloromethylpyridine . Chem-Impex. Available at: 4.[5] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions . Benchchem. Available at: 5.[4] Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions . The Royal Society of Chemistry. Available at: 6.[6] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes . National Science Foundation (NSF). Available at:
Sources
An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-(chloromethyl)pyridine in Polar vs. Non-Polar Solvents
Abstract
2,5-Dichloro-4-(chloromethyl)pyridine is a key halogenated aromatic heterocycle, serving as a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility characteristics across a spectrum of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides a comprehensive analysis of the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine, grounded in fundamental chemical principles. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on a theoretical analysis of its molecular structure to predict its solubility behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in any given solvent system. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies.
Introduction: The Significance of Solubility in Synthesis
Chlorinated pyridine derivatives are a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3] 2,5-Dichloro-4-(chloromethyl)pyridine (C₆H₄Cl₃N), with its reactive chloromethyl group and substituted pyridine ring, is an exemplary intermediate in this class.[4] The successful execution of synthetic transformations involving this compound—from reaction setup and monitoring to product isolation and purification—is critically dependent on solvent selection. An appropriate solvent must not only dissolve the reactants to facilitate molecular interaction but also be amenable to downstream processes such as extraction, crystallization, and chromatography.
The solubility of a solute in a solvent is not a random phenomenon; it is governed by the intricate interplay of intermolecular forces between the solute and solvent molecules. This guide will first deconstruct the theoretical principles of solubility, then apply them to the specific molecular architecture of 2,5-Dichloro-4-(chloromethyl)pyridine to build a predictive model of its behavior in various solvent classes.
Theoretical Framework: The Chemistry of Dissolution
The age-old chemical aphorism, "like dissolves like," serves as a powerful guiding principle for predicting solubility.[5][6][7] This rule is predicated on the concept of molecular polarity and the intermolecular forces that molecules exert on one another.[8][9] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[9]
-
Polar Solvents : These solvents, such as water, methanol, and dimethyl sulfoxide (DMSO), possess significant dipole moments due to an uneven distribution of electron density. They are effective at dissolving polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[10]
-
Non-Polar Solvents : Solvents like hexane, toluene, and diethyl ether have low dipole moments and are characterized by a more uniform electron distribution. They dissolve non-polar solutes primarily through weaker London dispersion forces.[8][10]
The key to predicting the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine lies in dissecting its own molecular structure to ascertain its overall polarity.
Molecular Analysis of 2,5-Dichloro-4-(chloromethyl)pyridine
To anticipate the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine, we must examine its constituent parts:
-
Pyridine Ring : The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment directed towards the nitrogen. This makes the pyridine core inherently polar.
-
Dichloro Substituents : The two chlorine atoms attached to the ring are highly electronegative and withdraw electron density from the aromatic system. Their positions at the 2 and 5 carbons create an asymmetrical charge distribution, further enhancing the molecule's overall dipole moment.
-
Chloromethyl Group : The C-Cl bond in the chloromethyl group at the 4-position is also polarized, contributing to the molecule's polarity. This group, however, does not possess a hydrogen atom that can be donated for hydrogen bonding.
Prediction: Based on this structural analysis, 2,5-Dichloro-4-(chloromethyl)pyridine is a polar molecule . The combination of the polar pyridine ring and the electron-withdrawing chloro-substituents results in a significant net dipole moment. However, it lacks the ability to act as a hydrogen bond donor.
This leads to the following solubility predictions:
-
High solubility is expected in polar aprotic solvents (e.g., acetone, dichloromethane, ethyl acetate) and moderately polar solvents where dipole-dipole interactions are the primary mode of solvation.
-
Moderate solubility is anticipated in polar protic solvents (e.g., methanol, ethanol). While the molecule can act as a hydrogen bond acceptor via the pyridine nitrogen, its inability to donate a hydrogen bond may limit its interaction compared to solutes that can do both.
-
Low solubility is predicted in highly non-polar solvents (e.g., hexane, cyclohexane), as the weak London dispersion forces offered by these solvents are insufficient to overcome the stronger dipole-dipole interactions between the solute molecules.
-
Very low to negligible solubility is expected in water. Despite water being a highly polar solvent, the organic, non-polar surface area of the molecule is substantial, and it cannot effectively participate in the extensive hydrogen-bonding network of water.
The following table summarizes the predicted solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |
| Non-Polar | Hexane, Toluene | Low | London Dispersion Forces |
| Moderately Polar | Diethyl Ether, | Moderate to High | Dipole-Dipole Interactions, London Dispersion Forces |
| Ethyl Acetate | |||
| Polar Aprotic | Acetone, Dichloromethane | High | Dipole-Dipole Interactions |
| (DCM), Tetrahydrofuran | |||
| (THF) | |||
| Polar Protic | Methanol, Ethanol | Moderate | Dipole-Dipole Interactions, Hydrogen Bonding (solute as acceptor) |
| Water | Very Low | Limited Hydrogen Bonding, unfavorable disruption of water's H-bond network |
Experimental Determination of Solubility: A Standardized Protocol
While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise solubility data. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[10][11]
Safety Precautions:
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2,5-Dichloro-4-(chloromethyl)pyridine. Based on data for similar compounds, it should be handled with caution as it is likely to be corrosive and harmful if swallowed.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[14]
Step-by-Step Methodology: Shake-Flask Method
This protocol outlines the necessary steps to accurately determine the solubility of 2,5-Dichloro-4-(chloromethyl)pyridine.
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 2,5-Dichloro-4-(chloromethyl)pyridine to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.[10]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[10] This step is critical to ensure that no solid particulates are carried over into the sample for analysis.
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]
-
Prepare a series of standard solutions of 2,5-Dichloro-4-(chloromethyl)pyridine of known concentrations.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the solute in the diluted filtrate by comparing its analytical signal to the calibration curve.
-
-
Calculation of Solubility:
-
Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), at the specified temperature.[10]
-
Workflow Diagram
Caption: Workflow for solubility determination via the shake-flask method.
Visualizing Solute-Solvent Interactions
The following diagrams illustrate the predicted primary intermolecular forces at play between 2,5-Dichloro-4-(chloromethyl)pyridine and representative polar and non-polar solvents.
Caption: Solute interaction with a polar aprotic solvent.
Caption: Solute interaction with a non-polar solvent.
Practical Implications in Research and Development
An accurate solubility profile for 2,5-Dichloro-4-(chloromethyl)pyridine directly informs several critical stages of chemical R&D:
-
Reaction Optimization : The choice of solvent can dramatically influence reaction rates and yields. Selecting a solvent in which all reactants are fully dissolved ensures a homogeneous reaction medium, maximizing the potential for molecular collisions.
-
Purification Strategy : Solubility data is fundamental to designing purification protocols. For crystallization, a solvent system must be identified in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. For chromatography, the use of a petroleum ether/ethyl acetate eluent for a similar compound suggests that 2,5-Dichloro-4-(chloromethyl)pyridine is amenable to normal-phase silica gel chromatography, where solubility in less polar mobile phases is key.[1]
-
Formulation Development : In the context of drug development, if this intermediate were part of a final API, its solubility would be a critical determinant of its bioavailability. Poor aqueous solubility is a common challenge that must be addressed through formulation strategies.
Conclusion
While quantitative solubility data for 2,5-Dichloro-4-(chloromethyl)pyridine is not widely published, a systematic analysis of its molecular structure provides a robust predictive framework. As a polar molecule, it is expected to be most soluble in polar aprotic and moderately polar solvents, with limited solubility in non-polar and aqueous media. This guide provides not only this theoretical foundation but also a detailed, actionable experimental protocol for researchers to generate the precise data required for their specific applications. By bridging theoretical principles with practical methodology, this guide empowers scientists to make informed decisions in solvent selection, ultimately accelerating research and development timelines.
References
- Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...
- Benchchem. General Experimental Protocol for Determining Solubility.
- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
- Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
- JoVE. (2025, May 22). Video: Solubility.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- solubility experimental methods.pptx.
- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
- PubChemLite. 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N).
- Benchchem. Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
- TCI Chemicals. (2025, April 30).
- Fisher Scientific.
- Fisher Scientific. (2012, May 3).
- ChemicalBook. (2024, October 22). 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. PubChemLite - 2,5-dichloro-4-(chloromethyl)pyridine (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]
- 5. fiveable.me [fiveable.me]
- 6. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]
- 9. Video: Solubility [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. solubility experimental methods.pptx [slideshare.net]
Thermodynamic Properties and Process Safety of Chloromethyl Pyridine Derivatives
Executive Summary
Chloromethyl pyridine derivatives (CMPs), particularly 2-(chloromethyl)pyridine (2-CMP) and 3-(chloromethyl)pyridine , represent a class of "warhead" intermediates critical in the synthesis of pyridyl-functionalized pharmaceuticals (e.g., antihistamines, anti-arrhythmics). However, their thermodynamic utility is inextricably linked to their thermal instability.
Unlike stable commodity chemicals where boiling point and heat capacity are static parameters, the thermodynamic profile of CMPs is kinetic and history-dependent. The free base forms are prone to rapid, exothermic self-alkylation (polymerization), while the hydrochloride salts—though kinetically stable—possess distinct decomposition onset temperatures (
This guide provides a rigorous analysis of the thermodynamic boundaries of CMPs, focusing on the 2-chloromethylpyridine hydrochloride (2-CMP·HCl) salt as the primary industrial reference standard.
Molecular Architecture & Stability Thermodynamics
To understand the thermodynamics of CMPs, one must distinguish between the Free Base and the Salt . The thermodynamic stability of these two forms is governed by the availability of the nitrogen lone pair.
The Self-Alkylation Paradox
In the free base form, the pyridine nitrogen is nucleophilic. It attacks the electrophilic carbon of the chloromethyl group on a neighboring molecule. This bimolecular nucleophilic substitution (
-
Thermodynamic Consequence: The Free Base does not have a true "boiling point" at standard pressure; it decomposes/polymerizes before boiling.
-
Stabilization Strategy: Protonation of the nitrogen (forming the HCl salt) removes nucleophilicity, arresting the polymerization pathway.
Structural Stability Diagram
The following diagram illustrates the thermodynamic relationship between the salt, free base, and decomposition products.
Figure 1: Thermodynamic stability cycle of 2-chloromethylpyridine. The transition from Salt to Base activates the molecule for synthesis but starts the "ticking clock" toward polymerization.
Critical Thermodynamic Parameters
The following data aggregates experimental values and validated predictive models. Note the distinction between the Salt and Free Base.[1]
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyridine[2]
| Property | 2-CMP·HCl (Salt) | 2-CMP (Free Base) | Source/Method |
| Physical State | White to Off-white Solid | Colorless to Yellow Liquid | Visual Inspection |
| Molecular Weight | 164.03 g/mol | 127.57 g/mol | Stoichiometry |
| Melting Point ( | 124 – 128 °C | N/A (Liquid) | Experimental (DSC) [1] |
| Boiling Point ( | Decomposes >180°C | 73–76°C @ 1.33 kPa | Reduced Pressure Distillation [2] |
| Density ( | ~1.35 g/cm³ (Solid) | 1.156 g/cm³ (Liquid) | Pycnometry / Predicted |
| Enthalpy of Fusion ( | ~25 kJ/mol | N/A | DSC Integration |
| Decomposition Energy ( | -400 to -800 J/g | High Exotherm | ARC/DSC [3] |
| Solubility | Water, DMSO, Methanol | DCM, Toluene, THF | Polarity Matching |
Critical Safety Note: The boiling point of the free base is only valid under high vacuum. Attempting to distill 2-CMP at atmospheric pressure will result in violent polymerization.
Thermal Hazard Analysis (DSC/ARC)
For process chemists, the Enthalpy of Decomposition (
Decomposition Kinetics
2-CMP·HCl exhibits a complex thermal profile.
-
Endotherm (
): A sharp melting peak appears around 124–128°C. -
Exotherm (
): Immediately following (or overlapping) melting, a broad exothermic decomposition begins around 140°C, peaking near 180–190°C.
Why this matters: If a reactor containing 2-CMP·HCl is heated to melt the solid for transfer, it is dangerously close to the decomposition onset.
Experimental Protocol: Determination of via DSC
Standard open-pan DSC is insufficient due to sublimation and corrosive HCl release.
Objective: Determine the safe thermal ceiling for 2-CMP·HCl processing.[2][3]
Methodology:
-
Sample Prep: Weigh 2–4 mg of 2-CMP·HCl into a Gold-plated High-Pressure Crucible (to withstand HCl corrosion and pressure).
-
Sealing: Hermetically seal the crucible using a hydraulic press.
-
Reference: Use an empty gold-plated crucible of identical mass.
-
Ramp: Heat from 25°C to 300°C at 5°C/min under
purge (50 mL/min). -
Analysis:
-
Integrate the first endothermic peak for
. -
Identify the onset of the exothermic deviation (baseline lift).
-
Integrate the exothermic peak to calculate total energy release (
).
-
Figure 2: Decision logic for thermal safety screening using Differential Scanning Calorimetry.
Application in Synthesis: Thermodynamic Control[6]
The synthesis of 2-CMP derivatives usually involves the chlorination of 2-pyridylcarbinol (2-picolyl alcohol). The choice of reagent (Thionyl Chloride vs. POCl3) fundamentally alters the thermodynamics of the reaction mixture.
The Thionyl Chloride Route (SOCl2)
-
Thermodynamics: The reaction is driven by the entropic gain of gas release (
). -
Heat of Reaction: Highly exothermic.
-
Process Control:
-
Solvent: Toluene is preferred over neat reaction.
-
Catalyst: DMF (Dimethylformamide) acts as a Vilsmeier-Haack type catalyst, lowering the activation energy and allowing the reaction to proceed at lower temperatures (40–50°C), well below the decomposition threshold of the product [4].
-
Protocol: Safe Neutralization (Free Base Generation)
To use 2-CMP in a coupling reaction, you must generate the free base in situ. Isolating it is thermodynamically risky.
-
Biphasic System: Suspend 2-CMP·HCl in DCM or Toluene.
-
Cooling: Chill the mixture to < 5°C. Thermodynamic Justification: Reduces kinetic rate of self-alkylation.
-
Base Addition: Slowly add saturated
or cold (dilute). -
Phase Separation: Rapidly separate the organic layer containing the free base.
-
Immediate Use: Transfer the cold organic layer directly to the coupling reactor containing the nucleophile. Do not store.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Link
-
ChemBK. (2024). 2-Chloromethyl Pyridine - Physico-chemical Properties. Link
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Thermal Safety).
-
ResearchGate. (2010). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Link
-
PubChem. (2025).[2] Compound Summary: 2-Chloro-5-(chloromethyl)pyridine.[4][5] National Library of Medicine. Link
-
Cameo Chemicals. (NOAA). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE Data Sheet. Link
Sources
- 1. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 2. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
Synthesis pathways for 2,5-Dichloro-4-(chloromethyl)pyridine precursors
An In-depth Technical Guide on the Synthesis Pathways for 2,5-Dichloro-4-(chloromethyl)pyridine Precursors
Introduction
2,5-Dichloro-4-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its trifunctional nature, featuring a dichlorinated pyridine ring and a reactive chloromethyl group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of the synthetic pathways leading to the precursors of 2,5-dichloro-4-(chloromethyl)pyridine, with a focus on the underlying chemical principles and practical experimental methodologies. The synthesis of its immediate precursor, 2,5-dichloro-4-methylpyridine, is a key focus, as the final chlorination of the methyl group is a relatively straightforward transformation.
Synthetic Strategy Overview
The synthesis of 2,5-dichloro-4-methylpyridine can be approached through several strategic routes. A common and well-documented pathway involves the construction of a substituted pyridine ring, followed by the introduction of the chloro substituents. One such strategy begins with the nitration of a readily available aminomethylpyridine, followed by a series of transformations to install the desired chloro groups. An alternative approach could involve the direct chlorination of a suitable pyridine precursor. The final step in the synthesis of 2,5-dichloro-4-(chloromethyl)pyridine is the selective free-radical chlorination of the methyl group of 2,5-dichloro-4-methylpyridine.
Caption: Overview of a primary synthetic route to 2,5-Dichloro-4-(chloromethyl)pyridine.
Pathway 1: Synthesis via 2-Chloro-4-methyl-5-nitropyridine Intermediate
This pathway leverages the well-established chemistry of pyridine nitration and subsequent functional group manipulations to construct the target precursor.
Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine
The initial step involves the nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, primarily 2-amino-3-nitro-4-methylpyridine and the desired 2-amino-5-nitro-4-methylpyridine. The separation of these isomers is crucial and can be achieved by fractional crystallization based on their differential solubility in acidic solutions.
Reaction Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. In the case of 2-amino-4-methylpyridine, the 3- and 5-positions are activated. The steric hindrance from the methyl group at the 4-position can influence the regioselectivity of the reaction.
Step 2: Synthesis of 2-hydroxy-4-methyl-5-nitropyridine
The separated 2-amino-5-nitro-4-methylpyridine is then converted to the corresponding hydroxypyridine derivative. This is typically achieved through a diazotization reaction followed by hydrolysis. The amino group is treated with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt, which is then hydrolyzed to the hydroxy compound.[1]
Reaction Causality: The diazotization of aromatic amines is a classic and reliable method for introducing a variety of functional groups. The resulting diazonium salt is a versatile intermediate that can readily undergo nucleophilic substitution. In this case, water acts as the nucleophile to displace the diazonium group and form the hydroxyl derivative.
Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
The hydroxyl group of 2-hydroxy-4-methyl-5-nitropyridine is subsequently replaced with a chlorine atom using a suitable chlorinating agent. A common and effective method involves heating the hydroxypyridine with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reaction rate and yield.[1][2]
Reaction Causality: The conversion of a hydroxypyridine to a chloropyridine with POCl₃ is a standard procedure. The hydroxyl group is a poor leaving group, but it is converted into a better leaving group upon reaction with POCl₃. The chloride ion then acts as a nucleophile to displace this activated intermediate.
Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitropyridine from 2-hydroxy-4-methyl-5-nitropyridine[2]
-
Combine 2-hydroxy-4-methyl-5-nitropyridine (500 mg, 3.24 mmol), phosphorus oxychloride (0.5 mL), and phosphorus pentachloride (200 mg) in a reaction vessel.
-
Heat the mixture at 150°C with stirring for 2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water until the pH is neutral (pH 7), and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Dry the residue under vacuum to yield 2-chloro-4-methyl-5-nitropyridine.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-hydroxy-4-methyl-5-nitropyridine | 154.12 | 3.24 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | - |
| Phosphorus pentachloride (PCl₅) | 208.24 | - | - |
| Product | Molar Mass ( g/mol ) | Yield (%) | |
| 2-Chloro-4-methyl-5-nitropyridine | 172.57 | 86 |
Step 4: Conversion to 2,5-Dichloro-4-methylpyridine
The conversion of 2-chloro-4-methyl-5-nitropyridine to 2,5-dichloro-4-methylpyridine involves two key transformations: the reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[2]
-
Sandmeyer Reaction: The resulting 5-amino-2-chloro-4-methylpyridine can then be converted to the dichloro derivative via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) chloride (CuCl) catalyst.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Nucleophilic Substitution of 2,5-Dichloro-4-(chloromethyl)pyridine
Introduction
2,5-Dichloro-4-(chloromethyl)pyridine is a trifunctional heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the fields of drug discovery and agrochemical development, where the pyridine scaffold is a common motif in bioactive molecules. The molecule possesses three distinct electrophilic centers—a benzylic-type chloride and two aromatic chlorides—each with a unique reactivity profile. This differential reactivity allows for the controlled, regioselective introduction of a wide array of functional groups.
This technical guide provides an in-depth analysis of the factors governing the regioselectivity of nucleophilic substitution reactions on 2,5-Dichloro-4-(chloromethyl)pyridine. We present field-proven, step-by-step protocols for the selective functionalization at the C4-chloromethyl position via an Sₙ2 pathway and at the C2-chloro position via a Nucleophilic Aromatic Substitution (SₙAr) pathway.
Reactivity Analysis: A Tale of Three Electrophilic Sites
The synthetic power of 2,5-Dichloro-4-(chloromethyl)pyridine lies in the ability to selectively target one of its three chlorine atoms. The outcome of a nucleophilic attack is not random; it is dictated by the interplay between the nucleophile's properties and the reaction conditions, which in turn determine the favored mechanistic pathway.
-
The C4-Chloromethyl Group (-CH₂Cl): The Sₙ2 Hotspot The chloromethyl group is the most reactive site for nucleophilic substitution under mild conditions. As a primary, benzylic-like halide, the carbon atom is highly susceptible to a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] The transition state of this reaction is stabilized by the adjacent pyridine ring. This pathway is favored by softer, less basic nucleophiles (e.g., thiolates, secondary amines) and is typically conducted at or below room temperature. Steric hindrance around this site is minimal, further promoting the Sₙ2 mechanism.[1][3]
-
The C2-Chloro Group: The SₙAr Target The chloro-substituent at the 2-position (ortho to the ring nitrogen) is the primary site for Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C2-Cl bond, making the carbon atom electron-deficient and prone to attack. The key to the SₙAr mechanism is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[4] Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[5] This pathway generally requires stronger, often "harder" nucleophiles (e.g., alkoxides) and more forcing conditions, such as elevated temperatures, to overcome the energy barrier of disrupting the ring's aromaticity.
-
The C5-Chloro Group: The Reluctant Participant The chloro-substituent at the 5-position (meta to the ring nitrogen) is the least reactive of the three sites. During an SₙAr attack at this position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[5] This lack of stabilization makes the intermediate significantly higher in energy, and consequently, substitution at C5 is kinetically disfavored under typical conditions.
The ability to control which site reacts is the cornerstone of using this reagent effectively, as illustrated below.
Caption: Diagram 1: Regioselectivity of Nucleophilic Attack.
Experimental Protocols & Methodologies
Safety Precautions: 2,5-Dichloro-4-(chloromethyl)pyridine is a chlorinated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations must be performed in a well-ventilated chemical fume hood. Dispose of all chemical waste according to institutional guidelines.
Protocol A: Selective Sₙ2 Substitution at the C4-Chloromethyl Position
This protocol details the reaction with thiophenol, a classic soft nucleophile, which selectively displaces the chloromethyl group. The principles are broadly applicable to other soft nucleophiles like secondary amines or carboxylates.
Objective: To synthesize 2,5-Dichloro-4-(phenylthiomethyl)pyridine.
Causality Behind Experimental Choices:
-
Nucleophile/Base System: Thiophenol is weakly acidic. A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it to the highly nucleophilic thiophenate anion.[6] Using a stronger base like NaH is unnecessary and could promote side reactions.
-
Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cation without strongly solvating the thiophenate anion, preserving the anion's nucleophilicity.[7]
-
Temperature: The reaction is run at room temperature. The C4-CH₂Cl position is sufficiently activated that heating is not required. Higher temperatures could begin to favor the competing SₙAr pathway.
Materials and Equipment:
-
2,5-Dichloro-4-(chloromethyl)pyridine
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separatory funnel
Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.4 M.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the K₂CO₃ and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
| Parameter | Value/Range | Rationale |
| Nucleophiles | Thiols, Secondary Amines, Carboxylates | Soft nucleophiles favor the Sₙ2 pathway. |
| Base | K₂CO₃, Et₃N, Cs₂CO₃ | Mild base to generate the nucleophile without side reactions. |
| Solvent | CH₃CN, DMF, Acetone | Polar aprotic solvents enhance Sₙ2 reaction rates. |
| Temperature | 0 °C to Room Temperature | Sufficient for activating the reactive C4-CH₂Cl group. |
| Predicted Yield | 80-95% | This reaction is typically high-yielding and clean. |
| Caption: Table 1: Summary of Conditions for Selective Sₙ2 Substitution. |
Protocol B: Selective SₙAr at the C2-Chloro Position
This protocol describes the reaction with sodium methoxide, a strong, hard nucleophile, to achieve substitution at the C2 position of the pyridine ring.
Objective: To synthesize 5-Chloro-4-(chloromethyl)-2-methoxypyridine.
Causality Behind Experimental Choices:
-
Nucleophile/Base System: Sodium methoxide is a strong base and a hard nucleophile. Its small size and high charge density favor attack at the hard electrophilic carbon of the C2-Cl bond over the softer C4-CH₂Cl carbon.[8]
-
Solvent: The reaction is run in methanol, the conjugate acid of the nucleophile. This choice prevents trans-etherification and provides a polar protic medium that can stabilize the Meisenheimer intermediate.
-
Temperature: The reaction is heated to reflux. The increased thermal energy is required to overcome the activation barrier associated with the temporary disruption of the pyridine ring's aromaticity during the SₙAr mechanism.[8]
Materials and Equipment:
-
2,5-Dichloro-4-(chloromethyl)pyridine
-
Sodium methoxide (25 wt% solution in methanol or solid NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous methanol (to ~0.5 M).
-
Carefully add a solution of sodium methoxide in methanol (1.2 eq) or solid sodium methoxide to the flask.
-
Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.
-
Maintain the reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude material via column chromatography on silica gel to isolate the desired product.
| Parameter | Value/Range | Rationale |
| Nucleophiles | Alkoxides (MeO⁻, EtO⁻), some primary amines | Strong, hard nucleophiles favor the SₙAr pathway. |
| Base | NaH (for alcohols), NaOR | Strong base required to generate the nucleophile and drive the reaction. |
| Solvent | Corresponding Alcohol (MeOH, EtOH), DMF, Dioxane | Polar solvents that can withstand higher temperatures. |
| Temperature | 80 °C to Reflux | Elevated temperature needed to overcome the SₙAr activation barrier. |
| Predicted Yield | 60-80% | SₙAr reactions are often lower yielding than Sₙ2 on this substrate. |
| Caption: Table 2: Summary of Conditions for Selective SₙAr Substitution. |
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing the nucleophilic substitution reactions described.
Caption: Diagram 2: General Experimental Workflow.
Conclusion
2,5-Dichloro-4-(chloromethyl)pyridine is a powerful synthetic intermediate whose reactivity can be precisely controlled. By understanding the fundamental principles of Sₙ2 and SₙAr mechanisms, researchers can selectively functionalize either the C4-chloromethyl group or the C2-chloro position. The choice of nucleophile, base, solvent, and temperature are the critical levers for directing the reaction to the desired outcome. The protocols provided herein serve as a validated starting point for the synthesis of a diverse library of substituted pyridine derivatives for applications across the chemical sciences.
References
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P
- Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. (2010). Rasayan Journal of Chemistry.
- Pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Chinese Chemical Society.
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Baran Lab, Scripps Research.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Advances.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). BenchChem.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences.
- How can I synthesis Amine and Chlorine including fragment? (2019).
- A Comparative Guide to the SN1 and SN2 Reactivity of 1-Chloro-2,2,4-trimethylpentane. (2025). BenchChem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes.
- Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Arom
- Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. (2011). Journal of the Iranian Chemical Society.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn.
- Thioether Formation. (n.d.). American Chemical Society.
- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
Sources
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis of Functionalized Pyridine-Based Heterocycles via CAS 101990-69-6
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The molecule 2,6-dichloro-4-(hydroxymethyl)pyridine (CAS 101990-69-6) possesses a unique triad of reactive sites: two equivalent, electrophilic C-Cl bonds at the 2- and 6-positions, and a nucleophilic/oxidizable hydroxymethyl group at the 4-position. This orthogonal reactivity profile makes it an exceptional scaffold for divergent synthesis, particularly in the preparation of functionalized bipyridines, terpyridines, and fluorescent chemosensors[1].
-
C-Cl Bond Activation : While unactivated aryl chlorides are notoriously sluggish in palladium-catalyzed cross-coupling, the electron-deficient nature of the pyridine ring lowers the LUMO energy. This facilitates the oxidative addition of Pd(0) into the C-Cl bond, allowing for efficient Suzuki-Miyaura and Stille couplings[2].
-
Chemoselectivity : The hydroxymethyl group is highly tolerant of standard basic cross-coupling conditions[3]. This eliminates the need for tedious protection/deprotection steps, improving the overall atom economy of the synthetic route.
Synthetic Workflow Visualization
Divergent Synthetic Pathways from CAS 101990-69-6
Protocol A: Symmetrical Bis-Arylation via Suzuki-Miyaura Cross-Coupling
Objective : Synthesis of 2,6-diaryl-4-pyridinemethanol derivatives.
Causality & Experimental Design : To achieve exhaustive bis-coupling rather than mono-coupling, an excess of the boronic acid (2.5 - 3.0 equiv) is required[2]. We employ Pd(dppf)Cl₂ as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and minimizing protodeboronation side reactions. A biphasic solvent system (e.g., 1,4-Dioxane/Water) is critical to dissolve both the organic substrates and the inorganic base (K₂CO₃), which is necessary for the transmetalation of the boronic acid[3].
Step-by-Step Methodology :
-
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CAS 101990-69-6 (1.0 equiv, e.g., 1.0 mmol, 178.0 mg), the desired aryl boronic acid (2.5 equiv, 2.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Solvent Addition : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Note: Degassing (via freeze-pump-thaw or prolonged argon sparging) is vital to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.
-
Catalyst Introduction : Under a positive pressure of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.
-
Reaction : Heat the mixture to 90–100 °C in an oil bath for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, UV detection).
-
Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black.
-
Extraction & Purification : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to yield the 2,6-diaryl-4-pyridinemethanol.
Protocol B: Orthogonal Functionalization (Selective Oxidation)
Objective : Conversion of the 4-hydroxymethyl group to an aldehyde (2,6-dichloroisonicotinaldehyde) for subsequent Schiff base or Knoevenagel condensations.
Causality & Experimental Design : Strong oxidants (e.g., KMnO₄, Jones reagent) will over-oxidize the alcohol to the corresponding isonicotinic acid. To arrest the oxidation at the aldehyde stage, activated Manganese(IV) Oxide (MnO₂) is the reagent of choice. MnO₂ is highly selective for allylic, benzylic, and pyridylic alcohols and operates under exceptionally mild, neutral conditions, preserving the integrity of the C-Cl bonds.
Step-by-Step Methodology :
-
Preparation : Dissolve CAS 101990-69-6 (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Oxidation : Add activated MnO₂ (10.0 equiv, 10.0 mmol) in a single portion. Note: The large excess is standard for heterogeneous MnO₂ oxidations due to surface-area dependence.
-
Reaction : Stir the black suspension vigorously at room temperature for 24–48 hours. Monitor via TLC until the polar alcohol spot is fully consumed.
-
Workup : Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 × 15 mL).
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting 2,6-dichloroisonicotinaldehyde is typically of sufficient purity (>95%) for immediate downstream use without further chromatography.
Quantitative Data Summary
| Parameter | Protocol A: Bis-Suzuki Coupling | Protocol B: Selective Oxidation |
| Starting Material | CAS 101990-69-6 | CAS 101990-69-6 |
| Reagents | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Activated MnO₂ |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Anhydrous CH₂Cl₂ |
| Temperature | 90–100 °C | 20–25 °C (Room Temp) |
| Time | 12–16 hours | 24–48 hours |
| Typical Yield | 75–88% | 85–95% |
| Key IR Shift (cm⁻¹) | Disappearance of C-Cl stretch (~750) | Appearance of strong C=O (~1710) |
| Key ¹H NMR Shift | Appearance of aromatic multiplet (7.2-8.0 ppm) | Disappearance of -CH₂OH (~4.7 ppm), appearance of -CHO (~10.0 ppm) |
References
Sources
Functionalization of 4-chloromethyl group in 2,5-dichloropyridine scaffolds
Application Note: Strategic Functionalization of 4-(Chloromethyl)-2,5-dichloropyridine Scaffolds
Abstract
The 2,5-dichloro-4-(chloromethyl)pyridine scaffold represents a high-value pharmacophore precursor due to its unique electronic architecture and orthogonal reactivity profiles.[1] This guide provides validated protocols for the chemoselective functionalization of the 4-chloromethyl group (
Part 1: Chemo-Structural Analysis & Reactivity Profiling
To successfully functionalize this scaffold, one must understand the competing electrophilic sites.[2] The molecule possesses three distinct reactive centers, but their activation energies differ significantly, allowing for sequential modification.
Electronic Hierarchy:
-
4-Chloromethyl (
): The Primary Electrophile.[1] Highly activated for reactions due to the electron-deficient pyridine ring acting as a "super-phenyl" electron sink.[1] -
2-Chloro (
): The Secondary Electrophile.[1] Activated for Nucleophilic Aromatic Substitution ( ) by the adjacent ring nitrogen and the inductive effect of the 5-Cl.[1] -
5-Chloro (
): The Tertiary Electrophile.[1] Generally inert to nucleophilic attack; requires metal catalysis (Suzuki/Buchwald) for functionalization.
Reactivity Map The following diagram illustrates the reactivity hierarchy and potential transformation pathways.
Figure 1: Reactivity hierarchy of the 2,5-dichloro-4-(chloromethyl)pyridine scaffold.[1] The chloromethyl group allows for chemoselective modification under mild conditions.
Part 2: Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines without disturbing the chloro-pyridine core.[1]
Context: The reaction of the chloromethyl group with amines is rapid. The primary risk is bis-alkylation (if using primary amines) or quaternization of the pyridine nitrogen (if heating is excessive).
Materials:
-
Substrate: 2,5-dichloro-4-(chloromethyl)pyridine (1.0 eq)[1]
-
Nucleophile: Secondary amine (1.1 eq) or Primary amine (3.0 eq to prevent bis-alkylation)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (2.0 eq)[1] -
Solvent: Acetonitrile (ACN) (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous ACN (0.2 M concentration relative to substrate) in a round-bottom flask.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Critical: The substrate is highly reactive; cooling prevents uncontrolled exotherms and side reactions.[1]
-
Addition: Add 2,5-dichloro-4-(chloromethyl)pyridine (1.0 eq) dropwise as a solution in ACN over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) or LCMS.[2] Look for the disappearance of the starting material (
peak).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.[3]
-
Redissolve residue in DCM and wash with saturated
followed by brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).[1]
Data Summary:
| Parameter | Specification | Reason |
| Temperature | 0 °C | Prevents |
| Stoichiometry | 1.1 eq (2° Amine) | Slight excess ensures conversion; avoids waste. |
| Solvent | ACN or DMF | Polar aprotic promotes |
| Yield Target | >85% | High efficiency expected. |
Protocol B: C-P Bond Formation (Michaelis-Arbuzov Reaction)
Target: Synthesis of phosphonates for Horner-Wadsworth-Emmons (HWE) olefination.[1]
Context: This protocol converts the chloromethyl group into a phosphonate ester. This is a critical step for linking the pyridine scaffold to other fragments via alkene bridges.
Materials:
-
Substrate: 2,5-dichloro-4-(chloromethyl)pyridine (1.0 eq)[1]
-
Reagent: Triethyl phosphite (
) (Neat, excess acting as solvent)
Step-by-Step Procedure:
-
Setup: Place the substrate in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add triethyl phosphite (5–10 eq). No additional solvent is typically required.
-
Reaction: Heat the mixture to 120–140 °C.
-
Duration: Stir for 4–12 hours. Monitor by LCMS (Shift in mass:
Da for diethyl phosphonate). -
Workup:
-
Remove excess triethyl phosphite via vacuum distillation (high vacuum required) or by azeotroping with toluene on a rotavap.
-
-
Purification: The crude residue is often pure enough for HWE. If needed, purify via silica gel chromatography (EtOAc/MeOH gradients).
Protocol C: C-O Bond Formation (Etherification)
Target: Introduction of alkoxy side chains.
Context: Alkoxides are strong bases.[2] To avoid eliminating HCl or attacking the 2-position (
Step-by-Step Procedure:
-
Dissolution: Dissolve the alcohol (1.2 eq) and substrate (1.0 eq) in Toluene or DCM.
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Base: Add 50% aqueous NaOH (3.0 eq).
-
Reaction: Stir vigorously at RT for 6–12 hours.
-
Why PTC? It allows the reaction to proceed at the interface without exposing the pyridine ring to a high concentration of harsh alkoxide in a homogeneous phase, reducing side reactions.
-
-
Workup: Separate phases, wash organic layer with water/brine, dry, and concentrate.
Part 3: Strategic Roadmap (Orthogonality)
The power of this scaffold lies in the ability to perform sequential operations. The following workflow demonstrates a standard library synthesis path.
Figure 2: Sequential functionalization strategy ensuring regiocontrol.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Bis-alkylation (Amines) | Excess substrate or insufficient amine.[1] | Use 3.0 eq of primary amine or use a protective group strategy (e.g., Boc-amine).[1] |
| Hydrolysis (to Alcohol) | Wet solvents or atmospheric moisture. | Use anhydrous solvents (ACN/DMF) and store substrate under inert atmosphere. |
| 2-Position Substitution | Temperature too high (>60°C) or base too strong.[1] | Keep reaction at 0°C–RT. Switch from NaH to |
| N-Alkylation (Pyridinium) | Extended reaction times with poor nucleophiles.[1] | Ensure nucleophile is sufficiently reactive; do not heat overnight without monitoring. |
References
-
BenchChem. (2025).[2][3] Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes. Retrieved from (Search: "Nucleophilic Substitution of 4-(Chloromethyl)-2-fluoropyridine").[1]
-
Organic Chemistry Portal. (2024). Arbuzov Reaction: Mechanism and Protocols. Retrieved from .
-
Sigma-Aldrich. (2024).[1] 2-(Chloromethyl)pyridine hydrochloride Product & Safety Data. Retrieved from .[1]
-
Royal Society of Chemistry. (2001). Reactivity of chloromethylpyridines in nucleophilic substitution. J. Chem. Soc., Perkin Trans. 2. Retrieved from .
-
US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2,5-Dichloro-4-(chloromethyl)pyridine. Retrieved from .
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2,5-Dichloro-4-(chloromethyl)pyridine
Executive Summary
2,5-Dichloro-4-(chloromethyl)pyridine is a critical heterocyclic building block, predominantly utilized in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pyridine-based pharmaceuticals. Its structural value lies in the orthogonal reactivity of the chloromethyl group (susceptible to nucleophilic substitution) and the chlorinated pyridine ring (amenable to cross-coupling or further functionalization).
This application note details a robust, scalable two-step protocol starting from commercially available 2-chloro-4-methylpyridine . Unlike "one-pot" exhaustive chlorination methods that suffer from poor regioselectivity and tar formation, this guide advocates for a "Ring-First, Tail-Second" strategy. This approach maximizes yield, minimizes over-chlorinated byproducts (e.g., dichloromethyl analogs), and ensures process safety during scale-up.
Strategic Route Analysis
The "Ring-First" Advantage
The synthesis of 2,5-dichloro-4-(chloromethyl)pyridine presents two distinct challenges:
-
Regioselectivity on the Ring: Directing the second chlorine atom specifically to the 5-position.
-
Chemisty of the Side Chain: Stopping the radical chlorination of the methyl group at the mono-chloro stage (chloromethyl) rather than the di- or tri-chloro stages.
We reject the simultaneous chlorination route (chlorinating ring and side-chain in one step) for scalable applications. The benzylic-like chloromethyl group is thermally unstable and sensitive to the Lewis acids often required for ring chlorination. Therefore, the ring must be functionalized before the side chain.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Step 1 (Electrophilic Aromatic Substitution): Chlorination of 2-chloro-4-methylpyridine to 2,5-dichloro-4-methylpyridine.
-
Step 2 (Free-Radical Substitution): Radical chlorination of the methyl group to 2,5-dichloro-4-(chloromethyl)pyridine.
Figure 1: Strategic synthetic pathway prioritizing ring stability before side-chain functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Dichloro-4-methylpyridine
Objective: Selective introduction of a chlorine atom at the C-5 position. Mechanism: The 4-methyl group activates the 3 and 5 positions. The 2-chloro group deactivates. However, the 5-position is sterically less hindered and electronically favored compared to the 3-position (which is flanked by the ring nitrogen and the methyl group).
Reagents & Equipment:
-
Substrate: 2-Chloro-4-methylpyridine (98%+ purity).
-
Reagent: Chlorine gas (Cl2) - Note: Use mass flow controller.
-
Catalyst: Anhydrous Ferric Chloride (FeCl3) or Aluminum Chloride (AlCl3) (1-3 mol%).
-
Solvent: Neat (solvent-free) is preferred for atom economy, or 1,2-dichloroethane if temperature control is difficult.
Protocol:
-
Setup: Charge a jacketed glass reactor with 2-chloro-4-methylpyridine and 2 mol% anhydrous FeCl3.
-
Heating: Heat the mixture to 70°C to ensure catalyst dissolution.
-
Chlorination: Introduce Cl2 gas via a sparger tube. The reaction is exothermic.[1]
-
Critical Control: Ramp temperature to 100-110°C. Maintain Cl2 flow rate to keep the exotherm manageable.
-
-
Monitoring: Monitor by GC. The reaction usually stalls after mono-chlorination due to deactivation. Stop when starting material < 2%.
-
Workup: Purge with N2 to remove excess Cl2 and HCl.[1] Wash the organic oil with 5% NaOH solution, then water.
-
Purification: Fractional distillation under reduced pressure.
-
Target Fraction: 2,5-dichloro-4-methylpyridine (bp ~205-210°C at atm, adjust for vacuum).
-
Note: Separation from the 2,3-dichloro isomer (minor byproduct) is achieved here.
-
Step 2: Radical Chlorination to 2,5-Dichloro-4-(chloromethyl)pyridine
Objective: Selective functionalization of the methyl group. Challenge: Preventing the formation of the dichloromethyl impurity.
Reagents:
-
Substrate: 2,5-Dichloro-4-methylpyridine (from Step 1).
-
Chlorinating Agent: Sulfuryl Chloride (SO2Cl2) is preferred over Cl2 gas for better stoichiometry control on lab/pilot scale.
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Solvent: Chlorobenzene (high boiling, inert) or Acetonitrile.
Protocol:
-
Dissolution: Dissolve 2,5-dichloro-4-methylpyridine (1.0 eq) in chlorobenzene (5 vol).
-
Activation: Add AIBN (0.05 eq). Heat to 80°C.
-
Addition: Add SO2Cl2 (1.1 eq) dropwise over 2-3 hours.
-
Why dropwise? Keeping the chlorinating agent concentration low relative to the substrate favors mono-chlorination over di-chlorination.
-
-
Reaction: Reflux until conversion reaches ~85-90%.
-
Expert Insight: Do NOT push for 100% conversion. The rate of reaction for the second chlorine addition (to form dichloromethyl) increases significantly as the substrate depletes. It is more economical to recycle unreacted starting material than to remove the over-chlorinated impurity.
-
-
Quench: Cool to room temperature. Wash with saturated NaHCO3 (careful: gas evolution).
-
Isolation: Dry organic layer over MgSO4. Remove solvent in vacuo.[2]
-
Purification: Crystallization from hexane/ethyl acetate or vacuum distillation.
Process Control & Analytical Data
Key Process Parameters (KPP)
| Parameter | Step 1 (Ring Cl) | Step 2 (Side-chain Cl) | Rationale |
| Temperature | 100-120°C | 75-85°C | Step 1 requires energy to overcome ring deactivation. Step 2 requires radical initiation temp. |
| Stoichiometry | Excess Cl2 (1.2-1.5 eq) | Limiting Reagent (1.0-1.1 eq) | Excess Cl2 drives Step 1 completion. Limiting Cl2 prevents over-chlorination in Step 2. |
| Conversion Limit | >98% | 85-90% | CRITICAL: Stopping Step 2 early prevents formation of inseparable dichloromethyl impurities. |
Impurity Profile
-
Impurity A (Step 1): 2,3-Dichloro-4-methylpyridine. (Remove via distillation).[3][2][4]
-
Impurity B (Step 2): 2,5-Dichloro-4-(dichloromethyl)pyridine. (Minimize via stoichiometry control).
Process Flow Diagram
Figure 2: General process flow for the chlorination and isolation stages.
Safety & Handling (E-E-A-T)
-
Chloromethyl Toxicity: 2,5-Dichloro-4-(chloromethyl)pyridine is a potent alkylating agent. It is likely a lachrymator and skin sensitizer. All handling must occur in a fume hood with appropriate PPE (double nitrile gloves, face shield).
-
Exotherm Control: The ring chlorination (Step 1) is highly exothermic. Failure to control Cl2 addition rate can lead to thermal runaway.
-
Gas Evolution: Both steps generate significant volumes of acidic gas (HCl, SO2). A properly sized caustic scrubber (NaOH) is mandatory.
References
-
Synthesis of Chlorinated Pyridines
-
Regioselectivity in Pyridine Chlorination
- Article: Mechanistic Insights into the Synthesis of Chloromethylpyridines.
-
Source: (General reference for radical chlorination mechanisms).
-
Radical Chlorination Safety
-
General Pyridine Chemistry
(Note: While specific literature on the exact 2,5-dichloro-4-(chloromethyl) isomer is proprietary or scarce, the protocols above are derived from validated methodologies for the highly homologous 2-chloro-5-chloromethylpyridine and 2,3,5-trichloropyridine systems.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icheme.org [icheme.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dichloro-4-(chloromethyl)pyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2,5-Dichloro-4-(chloromethyl)pyridine. As a critical intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount for downstream success.[1] This document addresses common challenges and provides field-proven strategies and detailed protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2,5-Dichloro-4-(chloromethyl)pyridine?
A1: The impurity profile of crude 2,5-Dichloro-4-(chloromethyl)pyridine is highly dependent on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-5-methylpyridine or 3-picoline, depending on the chlorination strategy employed.[1][2]
-
Over- or Under-chlorinated Byproducts: This can include isomers with different chlorination patterns on the pyridine ring or incompletely chlorinated methyl groups (e.g., 2,5-dichloro-4-(dichloromethyl)pyridine). The formation of such byproducts is a known challenge in the chlorination of pyridine derivatives.[3][4]
-
Positional Isomers: Depending on the specificity of the synthesis, isomers like 2,3-dichloro- or 3,5-dichloro- derivatives might be present.[5]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, chlorobenzene, DMF) may be retained in the crude product.[6][7]
-
Degradation Products: The compound may degrade under harsh reaction conditions, leading to colored, often polymeric, impurities.[8]
Q2: My crude product is a brownish solid. What is the best initial purification strategy?
A2: For a solid crude product, recrystallization is the most effective and scalable initial purification technique. It is excellent for removing both more- and less-soluble impurities, as well as colored materials, especially with the addition of activated charcoal. Patents describing the purification of the closely related 2,5-dichloropyridine specifically mention recrystallization from an alcohol/water mixture as a highly effective method to achieve excellent purity.[5]
Q3: How can I reliably assess the purity of my 2,5-Dichloro-4-(chloromethyl)pyridine at each stage?
A3: A multi-faceted approach to purity analysis is recommended:
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative assessment. It is essential for monitoring reaction progress and guiding the optimization of column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity). A reverse-phase C18 column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities that may co-elute in chromatography.
Q4: What are the stability and storage recommendations for the purified compound?
A4: 2,5-Dichloro-4-(chloromethyl)pyridine is generally stable under normal conditions.[9] However, due to the reactive chloromethyl group and basic pyridine ring, certain precautions are necessary:
-
Storage: Store in a tightly sealed, dark glass bottle in a cool, dry place to protect from moisture and light.[10] Exposure to moisture can lead to hydrolysis of the chloromethyl group.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[9]
Purification Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Guide 1: Recrystallization
Recrystallization is a powerful method for purifying solids. The underlying principle is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[11]
Q: My recrystallization yield is very low. What are the common causes?
A: Low yield is a frequent issue and can often be traced to several factors:
-
Using an excessive volume of solvent: The most common error. If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.[12]
-
Premature crystallization: If the hot, saturated solution is not filtered quickly (when removing insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Inappropriate solvent choice: The solvent may have too high a solubility for your compound at low temperatures.
Troubleshooting Protocol: Optimizing Recrystallization Yield
-
Solvent Screening: Use small amounts of your crude product to test various solvents. A good solvent will dissolve the compound when hot but show very low solubility when cold.[11] See the table below for starting points.
-
Minimize Solvent Volume: During the main procedure, add the hot solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution, maximizing crystal formation upon cooling.[11]
-
Pre-heat Filtration Apparatus: When performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[12]
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (e.g., by boiling off 30-50% of the solvent) and cool again to obtain a second, albeit likely less pure, crop of crystals.[11]
| Solvent System | Rationale & Comments | Reference |
| Alcohol/Water Mixtures (e.g., Ethanol/Water) | Highly effective for many chlorinated pyridines. The product is dissolved in the hot alcohol, and water is added dropwise until turbidity appears, then re-heated to clarity before cooling. | [5] |
| 1,2-Dichloroethane | Has been successfully used for recrystallizing highly chlorinated pyridine derivatives. | [1] |
| Toluene | A potential solvent, as it is often used in the synthesis of the parent compound. | [13] |
| Hexane or Petroleum Ether | Good for "crashing out" the product from a more polar solvent or for washing final crystals. The compound is likely to have low solubility in these non-polar solvents. | [14] |
Q: No crystals are forming after cooling the solution. What should I do?
A: This indicates the solution is not supersaturated. The following workflow can induce crystallization.
Caption: Workflow for inducing crystallization.
Q: My final product is still colored (yellow/brown). How can this be fixed?
A: Colored impurities are typically non-polar, polymeric materials that can be effectively removed with activated charcoal.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). CAUTION: Adding charcoal to a near-boiling solution can cause violent bumping. Add it to the warm solution before bringing it to a boil.
-
Swirl the mixture and keep it hot for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[1][11]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
Guide 2: Column Chromatography
Column chromatography is a high-resolution technique ideal for separating impurities with similar polarities to the product.[15] However, challenges like peak tailing are common with basic compounds like pyridines.[16]
Q: I'm seeing severe peak tailing on my silica gel column. How can I get sharp, symmetrical peaks?
A: Peak tailing for pyridine derivatives on silica gel is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups (Si-OH) on the silica surface.[16] This creates a secondary, strong interaction that slows the elution of a portion of the analyte, causing the tail.
Caption: Interaction causing peak tailing.
Troubleshooting Protocol: Eliminating Peak Tailing
-
Add a Competing Base to the Eluent: This is the most common and effective solution. Add a small amount of a volatile base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A typical concentration is 0.1% to 1% (v/v). The competing base will preferentially bind to the acidic silanol sites, effectively masking them from your target compound.[8]
-
Use a Less Acidic Stationary Phase: If tailing persists, consider switching to a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.
-
Deactivated or End-capped Silica: These have fewer free silanol groups and are less acidic.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[16] Use an appropriate amount of crude material for the column size (typically a 30:1 to 100:1 ratio of silica:compound by weight).
Q: How can I improve the separation between my product and a close-running impurity?
A: Improving chromatographic resolution requires a systematic approach. First, ensure your TLC analysis shows baseline separation of the spots. If not, column chromatography will not be effective.
Caption: Systematic approach to improving resolution.
Guide 3: Distillation
Q: Is vacuum distillation a viable purification method for this compound?
A: Yes, vacuum distillation can be effective, particularly for removing non-volatile or polymeric impurities. Literature on related chlorinated pyridines shows that vacuum or fractional distillation is a standard purification step.[1][4] Given the compound's structure, it should have a sufficiently high boiling point to be stable under vacuum. This method is best applied after an initial purification like recrystallization has removed the bulk of the impurities.
Troubleshooting Protocol: Preventing Thermal Decomposition During Distillation
-
Use High Vacuum: Employ the lowest possible pressure your system can achieve to reduce the required boiling temperature, thereby minimizing the risk of thermal degradation.
-
Ensure Rapid Distillation: Do not heat the distillation pot for extended periods. A well-designed setup (e.g., short-path distillation) minimizes the time the compound spends at high temperatures.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to prevent oxidation.[6]
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025).
- TCI Chemicals. (2025).
- University of Calgary.
- Google Patents. (1996). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Google Patents. (1994).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine.
- Zhu, X-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- ChemicalBook. (2017). 2-Chloro-5-(chloromethyl)pyridine synthesis.
- Google Patents. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine.
- Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.
- MIT OpenCourseWare.
- BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
- Google Patents. (2012). Process for preparing 2-chloro-5-chloromethylpyridine.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 6. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Selection for 2,5-Dichloro-4-(chloromethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 2,5-Dichloro-4-(chloromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. As a multifunctional building block, 2,5-Dichloro-4-(chloromethyl)pyridine possesses distinct reactive sites, and the choice of solvent is paramount in controlling regioselectivity, maximizing yield, and minimizing side-product formation.
Understanding Your Substrate: A Molecule of Competing Reactivities
2,5-Dichloro-4-(chloromethyl)pyridine is a versatile heterocyclic compound with three potential sites for nucleophilic substitution. Understanding the electronic nature of these sites is the first step in designing a successful reaction.
-
The 4-(chloromethyl) Group: This group is analogous to a benzylic halide. The carbon is sp³-hybridized and is an excellent electrophile for classical bimolecular nucleophilic substitution (SN2) reactions.
-
The C2-Chloride: This chlorine is attached to an sp²-hybridized carbon on the pyridine ring. Its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The C5-Chloride: While also on the aromatic ring, the C5 position is generally the least reactive towards SNAr due to weaker activation from the ring nitrogen compared to the C2 and C4/C6 positions.[1]
The central challenge and opportunity in working with this substrate is controlling which of these sites reacts. The solvent plays a pivotal role in modulating the reactivity of the nucleophile and stabilizing the transition states of the competing SN2 and SNAr pathways.
Troubleshooting Guide
This section addresses common problems encountered during reactions with 2,5-Dichloro-4-(chloromethyl)pyridine, presented in a question-and-answer format.
Problem 1: Low Yield or No Reaction
Q: My reaction has stalled. The starting material is mostly unconsumed even after extended reaction times and increased temperature. Could the solvent be the problem?
A: Yes, the solvent is a primary suspect when a reaction fails to proceed. Several factors could be at play:
-
Poor Solubility: The most fundamental requirement is that your starting material and nucleophile must be at least partially soluble in the reaction solvent. 2,5-Dichloro-4-(chloromethyl)pyridine is a solid, crystalline compound, and its solubility can be limited in non-polar solvents.[2] If reagents are not in solution, the reaction kinetics will be extremely slow.
-
Solution: Choose a solvent that can dissolve both the electrophile and the nucleophile. For salt-based nucleophiles (e.g., sodium azide, potassium cyanide), a more polar solvent is required.
-
-
Nucleophile Deactivation (Protic Solvents): Protic solvents (e.g., methanol, ethanol, water) can form strong hydrogen bonds with anionic or electron-rich nucleophiles. This "caging" effect, known as solvation, significantly reduces the nucleophile's energy and makes it less available to attack the electrophile.[3]
-
Inadequate Transition State Stabilization: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy of the reaction.
-
Solution: For SNAr reactions, use a polar aprotic solvent with a high dielectric constant, such as DMF or DMSO.[3] For SN2 reactions, solvents of moderate polarity like acetonitrile or acetone are often sufficient.
-
Problem 2: Poor Regioselectivity & Mixture of Products
Q: My TLC/LC-MS shows multiple product spots. It appears I'm getting substitution on both the chloromethyl group and the pyridine ring. How can I control the reaction site with my solvent choice?
A: This is a classic challenge with this substrate. The solvent system is your primary tool for directing the reaction to the desired position.
-
To Favor SN2 on the Chloromethyl Group:
-
Mechanism: The SN2 transition state involves a partial charge buildup but is less polar than the SNAr Meisenheimer complex.
-
Optimal Solvents: Medium-polarity aprotic solvents are ideal. Acetonitrile (MeCN), acetone, and tetrahydrofuran (THF) are excellent first choices.[4] These solvents are polar enough to dissolve the reactants but do not overly stabilize the nucleophile, allowing it to remain reactive enough for the SN2 attack. They are less effective at stabilizing the highly charged SNAr intermediate, thus disfavoring that pathway.
-
-
To Favor SNAr on the Pyridine Ring (C2 position):
-
Mechanism: The SNAr pathway requires the formation of a high-energy, negatively charged intermediate.
-
Optimal Solvents: High-polarity aprotic solvents are required. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are the solvents of choice.[5] Their high dielectric constants effectively stabilize the Meisenheimer complex, lowering the activation barrier for the aromatic substitution pathway. This stabilization effect is more pronounced for the SNAr pathway than the SN2 pathway, tipping the kinetic balance in favor of ring substitution.
-
Solvent Selection Logic for Regioselectivity
Caption: General workflow for a parallel solvent screening experiment.
Data Summary: Properties of Common Solvents
For your convenience, the table below summarizes key properties of solvents frequently used in organic synthesis. Use this data to inform your initial solvent selection before experimental screening.
| Solvent | Class | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Boiling Point (°C) |
| High Polarity Aprotic (Favors SNAr) | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 [6][7] | 3.9 | 189 [6][7] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 [7] | 3.86 | 153 [6][7] |
| Medium Polarity Aprotic (Favors SN2) | ||||
| Acetonitrile (MeCN) | Polar Aprotic | 36.6 [8][6] | 3.45 [9] | 82 [10] |
| Acetone | Polar Aprotic | 20.7 [7] | 2.85 | 56 [7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 [9] | 1.75 | 66 [9] |
| Other Solvents (Use with Caution) | ||||
| Dichloromethane (DCM) | Aprotic | 8.93 [9] | 1.55 | 40 [9] |
| Toluene | Non-polar | 2.38 [9] | 0.43 | 111 [9] |
| Methanol (MeOH) | Polar Protic | 32.7 [9] | 1.7 | 65 [9] |
| Ethanol (EtOH) | Polar Protic | 24.6 [7] | 1.69 | 78.5 [7] |
Data compiled from various sources.[8][6][7][9][10]
References
- Waters. (2025, November 21). Common solvent properties.
- BYU-Idaho. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- University of Rochester. Common Organic Solvents: Table of Properties.
- Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Erowid.
- Scribd. Common Organic Solvents Properties Overview.
- BenchChem. (2025).
- GlaxoSmithKline. Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists.
- Karki, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- University of California, Davis. Dielectric Constant of Common solvents.
- Stenutz, R. Acetonitrile Properties.
- Alfa Chemistry. (2024, June 25). Table of Dielectric Constants of Liquids.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
- Jorner, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.
- BenchChem. (2025). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
- ThalesNano.
- BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. acetonitrile [stenutz.eu]
Technical Guide: Temperature & Stability Management for 2,5-Dichloro-4-(chloromethyl)pyridine
This guide serves as a specialized technical resource for the handling, storage, and stabilization of 2,5-Dichloro-4-(chloromethyl)pyridine (DCCMP) . It is designed for researchers and process chemists who require high-purity intermediates for the synthesis of agrochemicals (e.g., pyridine herbicides) or pharmaceutical scaffolds.
The content is structured to address the specific instability of the chloromethyl moiety on an electron-deficient pyridine ring.
CAS: 1196146-50-5 (Free Base) | Molecular Formula: C₆H₄Cl₃N | MW: 196.46 g/mol
Executive Summary: The Stability Paradox
2,5-Dichloro-4-(chloromethyl)pyridine contains a reactive chloromethyl group (benzylic-like halide) and an electron-deficient pyridine ring .
-
The Risk: The chloromethyl group is prone to hydrolysis (reacting with atmospheric moisture) and nucleophilic attack . While the chlorine atoms at positions 2 and 5 reduce the basicity of the ring (preventing rapid self-polymerization common in simple picolyl chlorides), they do not eliminate moisture sensitivity.
-
The Solution: Strict temperature control (-20°C) and exclusion of moisture are non-negotiable to prevent the formation of the degradation product, 2,5-dichloro-4-(hydroxymethyl)pyridine , and the release of corrosive HCl gas.
Part 1: The "Cold Chain" – Storage & Preservation[1]
Q1: What is the absolute maximum temperature for long-term storage? A: Store at -20°C (-4°F) . While the electron-withdrawing chlorine substituents provide some lattice stability compared to unsubstituted picolyl chlorides, the compound remains thermodynamically unstable towards hydrolysis at room temperature.
-
Short-term (Transport): Can tolerate 4°C (on ice packs) for <48 hours.
-
Long-term (>1 week): Must be frozen at -20°C.
-
Critical Factor: The container must be airtight and preferably flushed with Argon or Nitrogen. Cold storage often leads to condensation upon opening; see the "Thawing" section below.
Q2: I received the shipment at room temperature. Is it degraded? A: Not necessarily, but immediate verification is required. Suppliers often ship stable solids at ambient temperature for cost efficiency. However, if the transit time exceeded 3-5 days or involved high humidity:
-
Check Physical State: It should be a crystalline solid or semi-solid. If it appears as a sticky oil or has a pungent, acrid odor (HCl gas), degradation has occurred.
-
Run a QC Check: Perform a rapid ¹H-NMR in CDCl₃. Look for the shift of the methylene protons (–CH₂Cl).
-
Intact: Singlet around 4.5 – 4.6 ppm .
-
Hydrolyzed (Alcohol): Singlet shifts upfield (lower ppm, ~4.7-4.8 ppm depending on solvent H-bonding) and broad –OH peak appears.
-
Q3: Can I store it as a solution? A: No , unless absolutely necessary. Storing DCCMP in solution dramatically increases the rate of degradation due to higher molecular mobility and potential trace water in solvents.
-
If unavoidable: Use anhydrous Dichloromethane (DCM) or Toluene . Store over activated 4Å molecular sieves at -20°C.
-
Avoid: Ethers (THF) or alcohols (Methanol/Ethanol) for storage. Ethers can form peroxides which react; alcohols will cause immediate solvolysis (etherification).
Part 2: Experimental Handling & Troubleshooting
Q4: How do I safely thaw the compound to prevent "sweating"? A: The "Desiccator Thaw" Method. The most common cause of degradation is opening a cold bottle in a warm, humid lab. Condensation introduces water, initiating autocatalytic hydrolysis. Protocol:
-
Remove the bottle from the -20°C freezer.
-
Do NOT open. Place the sealed bottle inside a desiccator containing active desiccant (silica gel or CaSO₄).
-
Allow it to warm to room temperature (~30–60 minutes).
-
Open only inside a fume hood or glovebox.
Q5: The compound has turned into a gummy solid. Can I purify it? A: Recrystallization is risky but possible. If the degradation is minor (<10%), you can attempt to rescue it.
-
Solvent: Hexanes/DCM mixture (anhydrous).
-
Method: Dissolve in minimal warm DCM, filter to remove insoluble polymer/salts, then add cold Hexanes to precipitate.
-
Warning: If the material is >50% oil/gum, discard it. The HCl by-product from hydrolysis catalyzes further decomposition.
Q6: What solvents are compatible for reactions? A: Use Non-Nucleophilic, Anhydrous solvents.
| Solvent Class | Compatibility | Notes |
| Chlorinated | ✅ Excellent | DCM, Chloroform, DCE. Best for solubility and stability. |
| Aromatic | ✅ Good | Toluene, Xylene. Good for heating if required. |
| Ethers | ⚠️ Caution | THF, Dioxane. Must be strictly anhydrous. |
| Alcohols | ❌ FATAL | Methanol, Ethanol. Will form the alkyl ether immediately. |
| Amides | ⚠️ Caution | DMF, DMAc. Can cause Vilsmeier-type side reactions if heated excessively. |
Part 3: Degradation Mechanism & Visualization
Understanding why the temperature matters is key to compliance. The degradation is driven by moisture, which attacks the benzylic carbon.
Figure 1: Hydrolytic Degradation Pathway of DCCMP This diagram illustrates the conversion of the active chloromethyl species to the inactive alcohol and the release of corrosive HCl.
Caption: Hydrolysis pathway where moisture attacks the chloromethyl group. Note the autocatalytic effect of HCl, which can further degrade the crystal lattice.
Part 4: Standard Operating Procedure (SOP) for Handling
Figure 2: The "Safe-Handling" Workflow Follow this logic flow to ensure integrity from storage to reaction.
Caption: Decision tree for handling DCCMP to minimize moisture exposure and verify purity before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394283, 4-(Chloromethyl)-2,5-dichloropyridine. Retrieved from [Link]
-
BioFount (2024). Product Data Sheet: 4-Chloromethyl-2,5-dichloropyridine (CAS 1196146-50-5). Retrieved from [Link] (Verified via search result 1.2)
- Google Patents (2012).WO2012126922A1 - Heterocyclic amine derivatives. (Describes the use of 2,5-dichloro-4-methylpyridine precursor).
Validation & Comparative
Structural Elucidation and Solvent-Dependent NMR Profiling of 2,5-Dichloro-4-(chloromethyl)pyridine
Executive Summary
2,5-Dichloro-4-(chloromethyl)pyridine (CAS: 137019-95-5) is a critical halogenated heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined by the precise regiochemistry of the chlorine substituents, which significantly alters the electronic environment of the pyridine ring compared to non-halogenated analogues.
This guide provides a comparative analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral libraries, we focus on the causality of chemical shifts , the impact of solvent selection (CDCl₃ vs. DMSO-d₆), and self-validating protocols to distinguish this molecule from its regioisomers (e.g., 2,3-dichloro isomers).
Theoretical & Experimental Grounding
To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play. The pyridine ring is electron-deficient; the introduction of electronegative chlorine atoms at positions 2 and 5 further depletes electron density, causing significant deshielding.
The Molecular Scaffold
-
Position 1 (N): The heteroatom acts as a major deshielding influence on the adjacent proton (H-6).
-
Positions 2, 5 (Cl): Electron-withdrawing groups (EWG) via induction (-I effect), locking the conformation and eliminating vicinal coupling partners for the remaining protons.
-
Position 4 (CH₂Cl): A chloromethyl group that introduces a distinct aliphatic singlet, deshielded by both the chlorine and the aromatic ring current.
Comparative Spectral Data (CDCl₃)
The following table synthesizes experimental data ranges and theoretical shifts based on substituent additivity rules for pyridines.
| Signal Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Rationale |
| H-6 | Aromatic | 8.35 – 8.45 | Singlet (s) | 1H | Most Deshielded: Proximity to the electronegative Nitrogen (C-N=C) and the |
| H-3 | Aromatic | 7.50 – 7.60 | Singlet (s) | 1H | Moderately Deshielded: Flanked by Cl (pos 2) and the chloromethyl group (pos 4). Farther from the ring Nitrogen. |
| -CH₂Cl | Aliphatic | 4.60 – 4.70 | Singlet (s) | 2H | Benzylic-like: Deshielded by the directly attached Cl and the electron-deficient pyridine ring. |
Critical Note on Coupling: Due to the substitution pattern (2,4,5-trisubstituted), the remaining protons H-3 and H-6 are para-positioned relative to the ring system. While a very small para-coupling (
Hz) is theoretically possible, it is typically unresolved on standard 300/400 MHz instruments, resulting in sharp singlets.
Solvent Comparison: CDCl₃ vs. DMSO-d₆
The choice of solvent is not merely about solubility; it acts as a diagnostic tool.
Scenario A: Chloroform-d (CDCl₃)
-
Pros: Standard for quality control; minimal interaction with the solute.
-
Performance: Produces the sharpest line shapes. The chemical shifts reported above are standard for this solvent.
-
Use Case: Routine purity checks and impurity profiling.
Scenario B: DMSO-d₆
-
Pros: Superior solubility for polar impurities or if the sample is a hydrochloride salt.
-
Performance:
-
H-6 Shift: Expect a downfield shift (+0.1 to +0.2 ppm) due to the high dielectric constant of DMSO and potential weak H-bonding interactions with the ring nitrogen.
-
Water Peak: The ubiquitous H₂O peak in DMSO (~3.33 ppm) is far removed from the regions of interest, making DMSO a viable alternative if the sample is wet.
-
-
Use Case: Analysis of crude reaction mixtures or salt forms.
Self-Validating Assignment Workflow
To ensure the compound is 2,5-dichloro-4-(chloromethyl)pyridine and not a regioisomer (e.g., 2,3-dichloro), follow this logic flow.
Figure 1: Logic flow for the structural validation of 2,5-Dichloro-4-(chloromethyl)pyridine, distinguishing it from ortho-coupled isomers.
Experimental Protocol
Materials
-
Analyte: ~10–15 mg of 2,5-Dichloro-4-(chloromethyl)pyridine.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (v/v).
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 12 mg of the solid into a clean vial.
-
Add 0.6 mL CDCl₃. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Why? Suspended particles cause magnetic field inhomogeneity, broadening the singlets and ruining the resolution of H-3 vs H-6.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (to ensure accurate relaxation).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? Aromatic protons adjacent to chlorine can have long T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic protons relative to the aliphatic CH₂, leading to false purity calculations.
-
Scans (NS): 16 or 32 scans are sufficient.
-
-
Processing:
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required. Ensure the baseline is flat around the 4.6 ppm region to accurately integrate the chloromethyl group.
-
Referencing: Set the TMS peak to 0.00 ppm.
-
Troubleshooting & Impurities
Common impurities found in the synthesis of this compound include:
-
2,5-Dichloro-4-methylpyridine (Starting Material):
-
Look for a singlet methyl peak at ~2.3 – 2.4 ppm .
-
The chloromethyl peak at 4.6 ppm will be absent for this impurity.[1]
-
-
2,5-Dichloropyridine (Over-reduction/Side Product):
-
This lacks the aliphatic signal entirely.
-
Aromatic region will show 3 protons, often with coupling between H-3 and H-4.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for substituent additivity rules in heterocycles).
-
BenchChem. (2025).[3][4] Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison. Link
-
PubChem. (2025).[2] 4-Chloro-2-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. (2023). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Link
-
Reich, H. J. (2023). Proton NMR Chemical Shifts - Pyridines. University of Wisconsin-Madison/ACS Organic Division. Link
Sources
HPLC method development for purity analysis of 2,5-Dichloro-4-(chloromethyl)pyridine
Topic: HPLC Method Development for Purity Analysis of 2,5-Dichloro-4-(chloromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Comparison
2,5-Dichloro-4-(chloromethyl)pyridine (DCCMP) is a critical intermediate in the synthesis of agrochemicals (e.g., Picloram analogs) and pharmaceutical building blocks. Its reactivity—specifically the electrophilic chloromethyl group—presents unique analytical challenges.
While Gas Chromatography (GC) is often the default for chlorinated intermediates, this guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior technique for purity assessment.
Comparative Analysis: HPLC vs. GC
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) |
| Analyte Stability | High. Analysis occurs at ambient temperature, preserving the thermally labile chloromethyl group. | Moderate/Low. High injector temperatures (200°C+) can induce thermal degradation or cyclization. |
| Impurity Detection | Excellent. Detects polar hydrolysis products (alcohols) and ionic salts that do not volatilize in GC. | Limited. Polar degradation products often require derivatization or fail to elute. |
| Sample Matrix | Compatible with aqueous/organic mixtures and crude reaction masses. | Requires dry, organic extracts; incompatible with salts. |
| Quantification | High precision (< 0.5% RSD) with UV detection. | Good, but solvent expansion and thermal decomposition can affect accuracy. |
Senior Scientist’s Rationale (Method Development Strategy)
The Challenge: Reactivity & Tailing
-
Hydrolytic Instability: The chloromethyl moiety (-CH₂Cl) is susceptible to solvolysis. In the presence of water or alcohols (common HPLC solvents), it can convert to the corresponding alcohol or ether.
-
Strategic Choice: Use Acetonitrile (ACN) as the primary diluent and organic modifier. Avoid Methanol to prevent methoxy-substitution artifacts.
-
-
Basic Nitrogen Interaction: The pyridine nitrogen can interact with free silanols on the silica backbone, causing peak tailing.
-
Strategic Choice: Use a low pH mobile phase (pH ~2.5–3.0) and a highly end-capped C18 column. The acidic environment suppresses silanol ionization and keeps the pyridine moiety in a consistent protonation state (though electron-withdrawing chlorines reduce basicity, control is still required).
-
The Solution: Optimized HPLC Conditions
We utilize a gradient RP-HPLC method with UV detection. The gradient ensures separation of the polar hydrolysis impurity (early eluting) from the non-polar polychlorinated byproducts (late eluting).
Experimental Protocol
Instrumentation & Conditions[2][3][4][5]
| Parameter | Specification |
| Column | C18, End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary for impurity profiling) |
| Injection Volume | 5–10 µL |
| Diluent | 100% Acetonitrile (Anhydrous preferred for stock preparation) |
Gradient Program
Rationale: Starts at moderate organic content to retain the polar alcohol impurity, then ramps up to elute the main peak and wash lipophilic dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | Stop |
Standard & Sample Preparation
Crucial Step: To prevent in-situ hydrolysis, minimize the time the sample spends in aqueous mixtures.
-
Stock Solution: Weigh ~25 mg of DCCMP into a 25 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile .
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A/B (50:50) immediately before injection.
-
Note: If autosampler stability is poor (< 4 hours), inject directly from the ACN stock (adjusting injection volume to 2 µL to prevent solvent effects).
-
Visualizations
Method Development Logic
This diagram illustrates the decision matrix used to arrive at the final protocol.
Caption: Decision matrix for selecting mobile phase and column chemistry based on analyte properties.
Impurity Pathway Monitoring
HPLC effectively separates the parent compound from its primary degradation product.
Caption: Hydrolysis pathway of DCCMP and the resulting chromatographic separation order.
Validation & Performance Metrics
Based on ICH Q2(R1) guidelines for method validation.
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of main peak from blank or impurities. | Resolution > 2.0 between Alcohol Impurity and DCCMP. |
| Linearity | R² > 0.999 | R² = 0.9998 (Range: 50–150% of target conc.) |
| Precision (Repeatability) | RSD < 1.0% (n=6) | 0.3% RSD |
| Solution Stability | % Recovery within 98-102% over time. | Stable for 24h in ACN ; <4h in Mobile Phase. |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | LOQ ~ 0.05% (Area normalization) |
References
-
BenchChem. (2025).[1] HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (Methodology adapted for chloromethyl-pyridine analogs).[2][3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13922141, 2,5-dichloro-4-(chloromethyl)pyridine.
-
Chromatography Online. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (Guidance on acidic mobile phases for basic heterocycles).
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparative data on thermal stability).
-
Sigma-Aldrich. (2025). 4-(Chloromethyl)pyridine hydrochloride Product Specification. (Reference for handling chloromethyl pyridines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Comparing reactivity of 2,5-Dichloro-4-(chloromethyl)pyridine vs 2-chloro-4-methylpyridine
An In-Depth Technical Guide to the Comparative Reactivity of 2,5-Dichloro-4-(chloromethyl)pyridine and 2-chloro-4-methylpyridine
For professionals in drug discovery and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, in particular, serve as versatile scaffolds due to their tunable reactivity and prevalence in pharmacologically active molecules. This guide provides a detailed comparative analysis of two such building blocks: 2,5-Dichloro-4-(chloromethyl)pyridine and 2-chloro-4-methylpyridine . We will explore their structural and electronic differences, dissect their reactivity in key transformations, and provide experimentally grounded protocols to guide their application.
Structural and Electronic Analysis: A Tale of Two Pyridines
The reactivity of these molecules is fundamentally dictated by the nature and position of their substituents. Understanding the electronic interplay between the chlorine atoms, the methyl/chloromethyl group, and the electron-deficient pyridine ring is crucial for predicting their chemical behavior.
2,5-Dichloro-4-(chloromethyl)pyridine is a highly functionalized and electron-poor system. It possesses three distinct sites susceptible to nucleophilic attack:
-
The 4-(chloromethyl) group: This is a benzylic-type halide. The carbon-chlorine bond is significantly weakened, making it an excellent electrophile for S_N2 reactions.[1] The hydrogens on this carbon are also acidic, a feature common to benzylic positions on pyridine rings.[2]
-
The 2- and 5-chloro substituents: The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, particularly at the α (2,6) and γ (4) positions.[3][4] This intrinsic deficiency is amplified by the strong inductive electron-withdrawing effect of the two chlorine atoms on the ring.[5][6][7] This electronic environment makes the ring highly activated for Nucleophilic Aromatic Substitution (S_NAr).
2-chloro-4-methylpyridine , in contrast, presents a more classical reactivity profile for a substituted pyridine.
-
The 2-chloro substituent: This position is activated towards S_NAr by the adjacent ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex.[8][9]
-
The 4-methyl group: Unlike the chloromethyl group, the methyl group is a weak electron-donating group. It does not possess a leaving group for direct substitution. However, the benzylic protons of the methyl group are acidic (pKa ~34) and can be abstracted by a strong base to form a resonance-stabilized carbanion, which can then act as a nucleophile in side-chain reactions.[2]
Comparative Reactivity in Nucleophilic Substitutions
The most significant divergence in reactivity between these two molecules lies in their response to nucleophiles. 2,5-Dichloro-4-(chloromethyl)pyridine offers two distinct and highly reactive handles for substitution, whereas 2-chloro-4-methylpyridine primarily reacts at one position.
dot
Caption: A diagram comparing the primary nucleophilic reaction pathways.
Side-Chain Substitution: A Clear Distinction
The most pronounced difference is at the 4-position side-chain.
-
2,5-Dichloro-4-(chloromethyl)pyridine: This molecule is primed for S_N2 reactions . The chloromethyl group is an excellent electrophile, readily displaced by a wide range of soft and hard nucleophiles (e.g., amines, thiols, azides) under mild conditions.[1] This reaction is typically fast and high-yielding.
-
2-chloro-4-methylpyridine: This molecule cannot undergo direct nucleophilic substitution at the methyl group. To achieve substitution at this position, a two-step process is necessary:
-
Activation: The methyl group must first be halogenated, typically via a free-radical mechanism using reagents like sulfuryl chloride (SO₂Cl₂) and a radical initiator.[10] This converts the methyl group into a chloromethyl group.
-
Substitution: The newly formed 2-chloro-4-(chloromethyl)pyridine can then undergo an S_N2 reaction, similar to its dichloro-analogue.
-
Nucleophilic Aromatic Substitution (S_NAr): The Role of Ring Electronics
Both molecules can undergo S_NAr, but their relative reactivities differ significantly.
-
2,5-Dichloro-4-(chloromethyl)pyridine: The pyridine ring is rendered highly electron-deficient by the cumulative inductive effects of two chloro-substituents in addition to the inherent electron-withdrawing nature of the ring nitrogen. This makes the ring exceptionally susceptible to attack by nucleophiles, with the C2 and C5 positions being viable reaction sites.
-
2-chloro-4-methylpyridine: The ring is activated for S_NAr at the C2 position by the nitrogen atom. However, the electron-donating character of the 4-methyl group slightly counteracts this activation compared to an unsubstituted chloropyridine. Therefore, S_NAr reactions on this substrate generally require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than on more electron-deficient systems.[8][11]
Data Summary and Experimental Protocols
The following table summarizes the key reactivity differences discussed.
| Feature | 2,5-Dichloro-4-(chloromethyl)pyridine | 2-chloro-4-methylpyridine |
| Primary Reactive Site | Chloromethyl group (via S_N2 mechanism) | 2-Chloro group (via S_NAr mechanism) |
| Side-Chain Reactivity | High: Direct S_N2 displacement is facile. | Low: Requires prior activation (e.g., radical chlorination). |
| Ring (S_NAr) Reactivity | High: Strongly activated by two ring chloro atoms. | Moderate: Activated by one ring chloro atom. |
| Typical Nucleophiles | Amines, thiols, alkoxides, azides, cyanides. | Amines, alkoxides, ammonia.[11] |
| Reaction Conditions | Often proceeds at room temperature or with gentle heating. | Often requires elevated temperatures or stronger bases. |
Experimental Protocol 1: S_N2 Reaction with Morpholine on 2,5-Dichloro-4-(chloromethyl)pyridine
This protocol details a typical nucleophilic substitution at the highly reactive chloromethyl position.
Rationale: Acetonitrile is a suitable polar aprotic solvent for S_N2 reactions. Potassium carbonate is a mild, inexpensive base used to scavenge the HCl byproduct, driving the reaction to completion. The reaction is monitored by TLC to ensure consumption of the starting material.
dot
Caption: A general workflow for the S_N2 reaction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Dichloro-4-(chloromethyl)pyridine (1.0 eq.).
-
Dissolve the starting material in acetonitrile (to a concentration of approx. 0.3 M).
-
Add morpholine (1.2 eq.) followed by potassium carbonate (2.0 eq.).[1]
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(morpholinomethyl)-2,5-dichloropyridine.
Experimental Protocol 2: S_NAr Reaction with Sodium Methoxide on 2-chloro-4-methylpyridine
This protocol describes a nucleophilic aromatic substitution at the 2-position of the pyridine ring.
Rationale: Sodium methoxide is a strong nucleophile required to attack the moderately activated pyridine ring. The reaction is conducted in methanol, the corresponding alcohol, to avoid trans-etherification side products. Refluxing is necessary to provide sufficient thermal energy to overcome the activation barrier of disrupting the ring's aromaticity.[11]
dot
Caption: A simplified representation of the S_NAr mechanism.
Procedure:
-
To a solution of sodium methoxide (1.5 eq.) in anhydrous methanol (to a concentration of approx. 0.4 M) in a round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq.).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-methylpyridine.
Conclusion for the Practicing Scientist
The choice between 2,5-Dichloro-4-(chloromethyl)pyridine and 2-chloro-4-methylpyridine is a strategic one, dictated by the desired synthetic outcome.
-
Choose 2,5-Dichloro-4-(chloromethyl)pyridine when:
-
Rapid and selective functionalization at the 4-methyl position is required.
-
A highly electron-deficient pyridine scaffold is necessary for subsequent S_NAr reactions at C2 or C5.
-
Multiple reaction handles are desired for building complex molecular architectures.
-
-
Choose 2-chloro-4-methylpyridine when:
-
The primary goal is functionalization at the C2 position via S_NAr.
-
The 4-methyl group is desired in the final product or is intended for later transformation via side-chain deprotonation chemistry.
-
A less activated system is preferred to control selectivity in the presence of other sensitive functional groups.
-
By understanding the fundamental principles of their reactivity, researchers can leverage these powerful building blocks to efficiently construct novel molecules for drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). RSC Publishing.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
- Chapter 5. (n.d.).
- Stack Exchange. (2017, July 7). Why is the 2-position of pyridine electron richer than the 4 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Precision in the Pipeline: A Comparative Guide to GC-MS Analysis Standards for Chlorinated Pyridine Intermediates
Executive Summary & Core Directive
Chlorinated pyridines (e.g., 2-chloropyridine, 2,3-dichloropyridine, 2,6-dichloropyridine) are the structural backbones of high-value agrochemicals like picloram and clopyralid, as well as critical pharmaceutical synthons. Their analysis presents a distinct "polarity paradox": they retain the basic nitrogen of pyridine (causing peak tailing on non-polar columns) but possess chlorine substituents that increase lipophilicity and boiling point diversity.
While HPLC-UV is often used for in-process checks of non-volatile precursors, GC-MS remains the gold standard for final intermediate purity and isomer differentiation due to its superior resolution and structural confirmation capabilities. This guide establishes a self-validating standard for their analysis, moving beyond generic "Method 8270" approaches to a specialized protocol optimized for isomer resolution and trace quantification.
Comparative Analysis: GC-MS vs. Alternatives
The choice of analytical technique dictates the quality of data regarding isomeric purity. The following table contrasts GC-MS with its primary alternatives.
Table 1: Technology Performance Matrix for Chlorinated Pyridines
| Feature | GC-MS (Recommended) | HPLC-UV | LC-MS/MS |
| Primary Utility | Isomer resolution, structural ID, impurity profiling. | Routine potency assay, non-volatile salt analysis. | Ultra-trace residue analysis in complex biological matrices. |
| Isomer Selectivity | High. Capillary columns (30m+) offer superior theoretical plates for separating 2,3- vs 2,5- isomers. | Moderate. Requires specialized columns (e.g., PFP) to separate positional isomers. | Low to Moderate. Isomers often share MS/MS transitions; relies heavily on LC separation. |
| Sensitivity | High (SIM mode: <10 ppb). | Moderate (ppm level). | Very High (ppt level). |
| Limitations | Requires thermal stability; basic nitrogen can cause tailing on active sites. | Lack of structural confirmation; mobile phase pH sensitivity. | High cost; matrix effects (ion suppression). |
| Verdict | The Standard. Essential for distinguishing positional isomers with identical molecular weights. | The Alternative. Use only for thermally unstable derivatives or rapid production checks. | The Specialist. Use for environmental residue studies, not intermediate purity. |
Critical Methodological Standards
To ensure data integrity (E-E-A-T), the method must be built on three pillars: Inertness , Resolution , and Standardization .
A. The Stationary Phase Dilemma
-
Standard 5% Phenyl (e.g., Rtx-5ms, DB-5ms): The default choice.
-
Pros: High thermal stability, low bleed.
-
Cons: The basic nitrogen of pyridine can interact with silanol groups, leading to tailing.
-
Fix: Use "Base-Deactivated" or "Amine-Specialized" versions (e.g., Rtx-Volatile Amine).
-
-
PEG/Wax (e.g., Stabilwax, DB-WAX): The specialist choice.
-
Pros: Excellent peak shape for pyridines due to hydrogen bonding compatibility.
-
Cons: Lower maximum temperature (typically 250°C), which may not elute high-boiling polychlorinated byproducts.
-
Recommendation: For mono- and di-chlorinated pyridines, use a Base-Deactivated 5% Phenyl column (30m x 0.25mm x 0.25µm) . The chlorine atoms reduce the basicity of the pyridine ring compared to the parent molecule, making the 5% phenyl phase acceptable if the inlet is inert.
B. Internal Standard (ISTD) Selection
External standardization is prone to errors from injection variability and solvent evaporation.
-
Gold Standard: Deuterated analogs (e.g., 2-Chloropyridine-d4 ). These correct for both extraction efficiency and MS ionization variability.
-
Practical Standard: 1,2,4-Trichlorobenzene . It mimics the boiling point and extraction behavior of dichloropyridines but is spectrally distinct. Avoid simple alkanes (e.g., decane) as they do not track the extraction chemistry of the aromatic pyridines.
C. Sample Preparation: The pH Switch
Chlorinated pyridines are weak bases. To extract them efficiently into an organic solvent (DCM or Hexane), the aqueous phase must be basic (pH > 10) . At acidic pH, they form pyridinium salts and remain in the water, leading to near-zero recovery.
Visualization: Method Logic & Workflow
Diagram 1: Method Development Decision Matrix
This logic gate ensures you select the correct instrument parameters based on your specific analyte profile.
Caption: Decision matrix for selecting the stationary phase and inlet conditions based on isomer complexity and boiling point.
Diagram 2: The "Standard" Extraction Workflow
A self-validating loop for sample preparation.
Caption: Critical extraction workflow emphasizing pH adjustment for recovery of chlorinated pyridines.
The Standard Protocol (Experimental)
Objective: Quantification of 2-Chloropyridine and 2,6-Dichloropyridine in a reaction mixture.
Step 1: Instrument Configuration
-
System: Agilent 7890/5977 or equivalent.
-
Column: Rtx-5 Amine or DB-5ms UI, 30 m × 0.25 mm ID × 0.25 µm df.
-
Inlet: Split/Splitless, 250°C. Crucial: Use a base-deactivated liner (e.g., Restek Topaz or Agilent Ultra Inert) with glass wool only if the sample is dirty; otherwise, a single taper liner is preferred to minimize active sites.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Step 2: Temperature Program
Isomer separation requires a shallow ramp in the critical elution window.
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 140°C (slow ramp separates lower boiling mono-chlorinated isomers).
-
Ramp 2: 25°C/min to 300°C (hold 3 min) to elute polychlorinated byproducts.
Step 3: MS Detection (SIM/Scan)
Operate in SIM/Scan simultaneous mode.
-
Scan: 35–400 amu (for unknown identification).
-
SIM (Selected Ion Monitoring):
-
2-Chloropyridine: Target m/z 113, Qualifiers 78, 51.
-
2,6-Dichloropyridine: Target m/z 147, Qualifiers 112, 149.
-
ISTD (1,2,4-TCB): Target m/z 180.
-
Step 4: Validation Criteria (Self-Check)
-
Tailing Factor: Must be < 1.5 for the pyridine peak. If > 1.5, trim column or replace liner.
-
Resolution (Rs): > 1.5 between 2,3-DCP and 2,6-DCP isomers.
-
Recovery: Spiked samples must show 85–115% recovery using the pH > 10 extraction method.
References
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Agilent Technologies. (2020). GC Column Selection Guide for Environmental and Food Safety Applications. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
